molecular formula C9H7NOS B1297106 Benzo[b]thiophene-3-carboxamide CAS No. 858117-17-6

Benzo[b]thiophene-3-carboxamide

Katalognummer: B1297106
CAS-Nummer: 858117-17-6
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: QXJDOADTRZGPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDOADTRZGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Benzo[b]thiophene-3-carboxamide Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-3-carboxamide represents a privileged scaffold in medicinal chemistry, distinct from its 2-isomer due to its unique electronic vector and metabolic profile. While often overshadowed by the facile synthesis of 2-amino-benzo[b]thiophene-3-carboxamides (via the Gewald reaction), the "naked" 3-carboxamide core serves as a critical pharmacophore for kinase inhibition (specifically Aurora A/B and JNK) and antiviral therapies. This guide dissects the physicochemical architecture, scalable synthetic methodologies, and structure-activity relationship (SAR) logic required to deploy this scaffold in drug discovery.

Part 1: Structural & Physicochemical Architecture

The benzo[b]thiophene-3-carboxamide moiety functions as a bioisostere of the indole-3-carboxamide, offering altered lipophilicity and metabolic stability. The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor, while the C3-carboxamide provides a directional hydrogen bond donor/acceptor motif essential for interacting with the hinge region of kinase domains.

Electronic Distribution & Reactivity

The fusion of the benzene and thiophene rings creates a planar aromatic system. Unlike indole, the sulfur lone pair is less available for donation, making the C3 position less nucleophilic than C3 in indole. However, the C3-carboxamide group is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution (EAS) and directing any residual nucleophilicity to the C2 position.

Physicochemical Data Profile

The following properties define the core scaffold (unsubstituted amide):

PropertyValueSignificance in Drug Design
Molecular Weight 177.22 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability baseline.
TPSA ~55 ŲIdeal for CNS penetration (Target < 90 Ų) and oral bioavailability.
H-Bond Donors 2 (NH₂)Critical for "Hinge Binding" in kinase pockets.
H-Bond Acceptors 2 (C=O, S)Carbonyl oxygen is the primary acceptor; Sulfur is weak/negligible.
pKa (Amide NH) ~15-16Non-ionizable at physiological pH; neutral functionality.

Part 2: Synthetic Pathways & Process Chemistry[1][2]

Synthesis of the 3-carboxamide core requires bypassing the thermodynamic preference for C2-substitution. Two primary routes dominate: Pd-Catalyzed Aminocarbonylation (Process Route) and Friedel-Crafts/Oxidation (Classic Route).

Strategic Synthesis Logic (Graphviz)

Synthesis_Workflow cluster_conditions Process Conditions Start Starting Material: 3-Bromobenzo[b]thiophene Intermediate Intermediate: Pd-Acyl Complex Start->Intermediate Oxidative Addition & CO Insertion Cat Catalyst System: Pd(OAc)2 / Xantphos Cat->Intermediate CO_Source CO Source: Mo(CO)6 or CO gas (5 atm) CO_Source->Intermediate Amine Nucleophile: Ammonium Chloride (NH4Cl) or Primary Amine Product Target Scaffold: Benzo[b]thiophene-3-carboxamide Amine->Product Intermediate->Product Nucleophilic Attack (Aminolysis)

Caption: Palladium-catalyzed aminocarbonylation workflow for regioselective C3-functionalization.

Protocol: Pd-Catalyzed Aminocarbonylation

Rationale: Direct amidation of the acid is often low-yielding due to steric hindrance at C3. Carbonylation of the bromide is more robust and scalable.

Reagents:

  • Substrate: 3-Bromobenzo[b]thiophene (1.0 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) – Crucial for stability

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 eq) or CO gas balloon.

  • Nucleophile: NH₄Cl (2.0 eq) for primary amide; R-NH₂ for derivatives.

  • Base: DBU (3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

  • Inerting: Charge a pressure tube or autoclave with 3-bromobenzo[b]thiophene, Pd(OAc)₂, Xantphos, and NH₄Cl. Purge with Argon for 5 minutes.

  • Activation: Add degassed 1,4-Dioxane and DBU. If using Mo(CO)₆, add it as a solid rapidly under Argon flow.

  • Reaction: Seal the vessel and heat to 100°C for 16 hours .

    • Process Check: Monitor by HPLC/UPLC. The bromide (RT ~4.5 min) should convert to the more polar amide (RT ~2.8 min).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The amide typically elutes as a white/off-white solid.

Part 3: Reactivity Profile & Functionalization

Once the core 3-carboxamide is established, further decoration is required for potency.

C2-Lithiation & Substitution

The C2 proton is the most acidic on the ring (pKa ~32).

  • Protocol: Protection of the amide (e.g., as a dianion or using a directing group) allows for regioselective lithiation at C2 using n-BuLi at -78°C.

  • Electrophiles: Quenching with alkyl halides, aldehydes, or iodine (for subsequent Suzuki coupling) allows for the introduction of hydrophobic tails often required to fill the kinase "back pocket."

Amide Modification
  • Dehydration: Treatment with POCl₃ converts the carboxamide to the 3-cyano derivative (nitrile), a versatile precursor for tetrazoles or imidazoles.

  • Hofmann Rearrangement: Converts the 3-carboxamide to the 3-amine , reversing the electronic character from electron-withdrawing to electron-donating.

Part 4: Medicinal Chemistry & Pharmacophore Utility[3]

The benzo[b]thiophene-3-carboxamide is a validated scaffold for Aurora Kinase and JNK inhibition.

Binding Mode Mechanism (Graphviz)

Pharmacophore_Model Amide_NH Amide -NH2 (Donor) Hinge_Glu Kinase Hinge (Glu Backbone) Amide_NH->Hinge_Glu H-Bond Amide_CO Amide C=O (Acceptor) Aromatic_Core Benzo[b]thiophene Core (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket II Aromatic_Core->Hydrophobic_Pocket Pi-Stacking / VdW C2_Sub C2-Substituent (Gatekeeper) C2_Sub->Hydrophobic_Pocket Steric Occ. Hinge_Leu Kinase Hinge (Leu/Met Backbone) Hinge_Leu->Amide_CO H-Bond

Caption: Canonical binding mode of the scaffold within the ATP-binding site of a kinase.

Case Study: Aurora Kinase Inhibitors

Research has demonstrated that N-substituted benzo[b]thiophene-3-carboxamides (specifically Compound 36 in literature) exhibit nanomolar potency against Aurora A/B.[1]

  • SAR Insight: The planarity of the benzo[b]thiophene is superior to the twisted biphenyl systems, allowing deeper penetration into the ATP cleft.

  • Selectivity: Substitution at the amide nitrogen (e.g., with solubilizing piperazine tails) improves pharmacokinetic properties without disrupting the core binding mode.

References

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Source: Bioorganic & Medicinal Chemistry Letters (2018).[1] URL:[Link]

  • Palladium-catalyzed aminocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. (Validation of Carbonylation Chemistry) Source: Chemical Science (2020). URL:[Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Source: Journal of Medicinal Chemistry / NIH PubMed. URL:[Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (Comparative Chemistry for 2/3-amino variants) Source: Royal Society of Chemistry (2015). URL:[Link]

Sources

The Benzo[b]thiophene-3-carboxamide Scaffold: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and therapeutic utility of the Benzo[b]thiophene-3-carboxamide scaffold.

Part 1: Executive Summary & Historical Context

The Benzo[b]thiophene-3-carboxamide moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its thermodynamically favored isomer (the 2-carboxamide), the 3-carboxamide variant has emerged as a critical pharmacophore for inhibiting specific kinase families, particularly IKK-


  (Inflammatory pathways) and Aurora Kinases  (Oncology).
The Evolutionary Timeline

The history of this scaffold is not defined by a single "eureka" moment but by the systematic refinement of the thiophene ring system.

  • 1882 (The Origin): Viktor Meyer discovers thiophene as a contaminant in benzene, establishing the fundamental chemistry of sulfur-containing heterocycles.

  • Mid-20th Century: The fusion of benzene and thiophene (benzothiophene) is explored. Early medicinal chemistry focuses on the C2-position (e.g., Zileuton, Raloxifene) due to the natural electrophilic reactivity of the thiophene ring, which favors C2 or C3 substitution depending on conditions, but C2-acylation is often synthetically more accessible via direct lithiation or Friedel-Crafts approaches.

  • Late 1990s – 2000s (The Kinase Era): High-throughput screening (HTS) campaigns identify the 3-carboxamide geometry as uniquely suited for the ATP-binding pockets of Serine/Threonine kinases.[1] The carboxamide group at C3 provides a hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, a critical interaction for kinase inhibition.

Part 2: Chemical Architecture & Synthesis[2]

Designing the 3-carboxamide requires overcoming the natural tendency of benzothiophenes to substitute at the C2 position or the difficulty of installing a carbon substituent at C3 without affecting the sulfur moiety.

Retrosynthetic Analysis

The synthesis generally follows two primary disconnections: Ring Closure (constructing the thiophene ring with the amide pre-installed) or Functionalization (installing the amide onto an existing core).

SynthesisPathways Target Benzo[b]thiophene-3-carboxamide Acid Benzo[b]thiophene-3-carboxylic acid Target->Acid Amide Coupling (EDCI/HOBt) Amine Primary/Secondary Amine Target->Amine Nitrile 3-Cyano-benzo[b]thiophene Target->Nitrile Controlled Hydrolysis (H2O2/NaOH) Bromo 3-Bromo-benzo[b]thiophene Target->Bromo Pd-catalyzed Aminocarbonylation (CO, Pd(OAc)2) Precursor 2-Mercaptobenzaldehyde + Chloroacetamide derivative Nitrile->Precursor Base-mediated Cyclization

Figure 1: Retrosynthetic strategies for accessing the Benzo[b]thiophene-3-carboxamide core.

Validated Synthetic Protocol

The following protocol describes the Amide Coupling Route , which is the most versatile for generating Structure-Activity Relationship (SAR) libraries.

Objective: Synthesis of N-(substituted)-benzo[b]thiophene-3-carboxamide from the carboxylic acid precursor.

Reagents:

  • Benzo[b]thiophene-3-carboxylic acid (1.0 equiv)[1]

  • Target Amine (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM.[1][2]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with Benzo[b]thiophene-3-carboxylic acid and dissolve in anhydrous DMF (0.1 M concentration).

  • Coupling Agent Addition: Add HOBt and EDCI at 0°C under an inert atmosphere (Nitrogen or Argon). Stir for 30 minutes to form the active ester.

  • Amine Introduction: Add the Target Amine followed by DIPEA dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for M+H peak).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Self-Validation Check:

  • Success Indicator: The disappearance of the carboxylic acid peak in LC-MS and the appearance of the amide carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy.

Part 3: Biological Mechanism of Action

The 3-carboxamide scaffold is distinct because of its ability to function as a hinge-binding motif in kinase enzymes.[1]

Case Study: IKK- Inhibition

Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKK-


) is a prime target for anti-inflammatory drugs.[1][3][4] The benzo[b]thiophene-3-carboxamide core fits into the ATP-binding pocket, preventing the phosphorylation of I 

B

, which in turn keeps NF-

B sequestered in the cytoplasm.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha, IKK-beta, NEMO) Receptor->IKK_Complex Activates Phosphorylation Phosphorylation of I-kappa-B IKK_Complex->Phosphorylation Catalyzes Inhibitor Benzo[b]thiophene-3-carboxamide (Inhibitor) Inhibitor->IKK_Complex BLOCKS ATP Site IkB I-kappa-B (Inhibitor protein) NFkB NF-kappa-B (Transcription Factor) Complex_Inactive Cytosolic Complex (NF-kappa-B bound to I-kappa-B) Complex_Inactive->Phosphorylation Degradation Ubiquitination & Degradation of I-kappa-B Phosphorylation->Degradation Translocation Nuclear Translocation of NF-kappa-B Degradation->Translocation Transcription Transcription of Inflammatory Genes Translocation->Transcription

Figure 2: Mechanism of Action showing the blockade of the NF-kappa-B signaling cascade.

Quantitative Data Summary

The following table summarizes the potency of 3-carboxamide derivatives against key targets, derived from aggregated literature data (e.g., Bioorg. Med. Chem. Lett., J. Med. Chem.).[1][2][3][5][6][7][8][9][10][11][12]

TargetCompound ClassIC50 RangeMechanism
IKK-

Amino-alkoxy derivatives50 - 200 nMATP-competitive inhibition
Aurora A 3-Carboxamide-5-phenyl< 10 nMMitotic arrest induction
JNK1 3-Carboxamide-thienyl~5

M
Dual ATP/JIP mimetic
GPR40 Tetrazole bioisosteres10 - 100 nMAllosteric Agonism (Diabetes)

Part 4: Experimental Validation Protocols

For researchers seeking to validate this scaffold in their own labs, the following assay parameters are critical.

In Vitro Kinase Assay (ADP-Glo™ Method)
  • Principle: Measures ADP generation as a direct product of kinase activity.

  • Buffer Conditions: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT.
    
  • Procedure:

    • Incubate Recombinant IKK-

      
       (5-10 ng) with the Benzo[b]thiophene-3-carboxamide derivative (variable concentration) for 15 min at RT.
      
    • Initiate reaction by adding ATP (10

      
      M) and substrate peptide (I 
      
      
      
      B
      
      
      peptide, 0.2
      
      
      g/
      
      
      L).
    • Incubate for 60 min at 30°C.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

    • Read Luminescence.[1]

Cellular Viability (MTT/MTS Assay)
  • Cell Line: HCT-116 (Colorectal cancer) or THP-1 (Monocyte/Inflammation model).[1]

  • Seeding Density: 5,000 cells/well in 96-well plates.[1]

  • Treatment: 72-hour incubation with compound.[1]

  • Readout: Absorbance at 490 nm.[1][5]

  • Control: DMSO (Vehicle) = 100% viability; Staurosporine = Positive control for cell death.

References

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Source: Bioorganic & Medicinal Chemistry Letters (2018). URL:[Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Source: Journal of Pharmaceutical Sciences (1983). URL:[Link]

  • Discovery of novel benzo[b]thiophene tetrazoles as non-carboxylate GPR40 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2018). URL:[Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: PLOS ONE (2012). URL:[Link]

Sources

Technical Guide: Physicochemical Profiling of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and structural analysis of Benzo[b]thiophene-3-carboxamide , a critical scaffold in medicinal chemistry. This moiety serves as a bioisostere for the indole-3-carboxamide system (found in cannabinoids and kinase inhibitors), offering distinct lipophilicity and metabolic stability profiles.

Executive Summary

Benzo[b]thiophene-3-carboxamide (MW: 177.22 g/mol ) is a fused bicyclic heteroaromatic scaffold. In drug discovery, it is valued for its ability to mimic the indole core while modulating physicochemical parameters such as lipophilicity (LogP) and oxidative metabolic stability. Unlike its indole counterpart, the sulfur atom in the 1-position eliminates the N-H hydrogen bond donor capability of the ring, shifting the hydrogen bonding vector entirely to the C-3 carboxamide substituent. This guide characterizes its core properties, solid-state behavior, and experimental methodologies for profiling.

Molecular Architecture & Electronic Properties

Structural Bioisosterism

The benzo[b]thiophene core is planar, with the sulfur atom contributing a lone pair to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-system, establishing aromaticity (10 

-electrons).
  • Indole Comparison: Replacing the indole nitrogen (N-H) with sulfur (S) removes a hydrogen bond donor (HBD) from the core ring system.

  • Carboxamide Function: The C-3 amide group acts as a "polar handle," providing one HBD (-NH2) and one hydrogen bond acceptor (HBA, C=O). This orientation is critical for binding affinity in pockets requiring directional H-bonding (e.g., the hinge region of kinases).

Electronic Distribution

The sulfur atom is less electronegative than oxygen but highly polarizable. This results in a distinct dipole moment vector compared to benzofuran or indole analogs.

  • Electrophilic Attack: The C-3 position is electronically activated, making the synthesis of the 3-carboxamide derivative straightforward via electrophilic substitution pathways (e.g., Vilsmeier-Haack formylation followed by oxidation and amidation).

Physicochemical Parameters (Data & Analysis)

The following data represents the consensus values for the unsubstituted scaffold. Derivatives will shift these baselines.

ParameterValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 177.22 g/mol Fragment-like; suitable for Lead-Oriented Synthesis.[1]
LogP (Octanol/Water) 1.8 – 2.2 (Predicted)Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).[1] More lipophilic than the indole analog.
TPSA ~43.09 ŲHigh membrane permeability (TPSA < 140 Ų).[1]
H-Bond Donors 2 (Amide -NH2)Critical for receptor latching.[1]
H-Bond Acceptors 1 (Amide C=O)Sulfur is generally considered a weak acceptor.[1]
pKa (Conjugate Acid) ~ -1.5 to -0.5The amide nitrogen is non-basic under physiological conditions.[1]
Melting Point 160°C – 180°CHigh MP driven by intermolecular amide-amide hydrogen bonding in the crystal lattice.[1]
Solubility Low (Water); High (DMSO, DMF)Requires co-solvents (PEG400, cyclodextrins) for biological assays.[1]

Solid-State Dynamics & Polymorphism

The primary stability risk for Benzo[b]thiophene-3-carboxamide involves polymorphism. The planar aromatic system facilitates


-

stacking, while the amide group drives the formation of hydrogen-bonded dimers or chains.
  • Crystal Packing: The molecules typically adopt a "herringbone" or "stacked" motif.

  • Implication: Batch-to-batch variation in melting point often indicates polymorphic impurities rather than chemical degradation. Differential Scanning Calorimetry (DSC) is mandatory for lot release.

Experimental Protocols

Synthesis Pathway (Acid to Amide)

Rationale: Direct amidation of the carboxylic acid is the most reliable route to ensure high purity and avoid nitrile hydrolysis byproducts.

  • Activation: Dissolve Benzo[b]thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours (Gas evolution: HCl, CO, CO2).

  • Evaporation: Remove solvent/excess reagent in vacuo to isolate the acid chloride intermediate (Yellow solid).

  • Amidation: Re-dissolve acid chloride in dry THF. Add aqueous NH4OH (30%) or NH3/Dioxane (5.0 eq) at 0°C.

  • Workup: Precipitate usually forms. Filter, wash with water (to remove NH4Cl), and recrystallize from Ethanol/Water.

Lipophilicity Determination (Shake-Flask Method)

Rationale: Potentiometric methods may fail due to the neutral nature of the amide. The miniaturized shake-flask is the gold standard.

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve test compound (1 mg) in the Octanol phase. Add equal volume of aqueous phase.

  • Agitation: Shake at 25°C for 4 hours; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Visualization of Pathways

Synthesis & Metabolic Liability Map

The following diagram illustrates the synthesis logic and the primary metabolic soft spot (Sulfur oxidation).

G Start Benzo[b]thiophene (Starting Material) Inter1 3-Formyl Intermediate Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Acid 3-Carboxylic Acid Inter1->Acid Pinnick Oxidation (NaClO2) Target Benzo[b]thiophene- 3-carboxamide (Target Scaffold) Acid->Target 1. (COCl)2 2. NH3 Metabolite S-Oxide / Sulfone (Metabolic Liability) Target->Metabolite CYP450 (Oxidative Metabolism)

Figure 1: Synthetic route from core heterocycle to carboxamide, highlighting the oxidative metabolic liability at the sulfur position.

Physicochemical Property Radar

Visualizing the balance of properties for drug-likeness.

Radar Center Scaffold Balance MW MW: 177 (Fragment) Center->MW LogP LogP: ~2.0 (Permeable) Center->LogP Sol Aq Solubility: Low Center->Sol MP MP: High (Crystalline) Center->MP Metab Metab Stability: Moderate (S-Ox) Center->Metab

Figure 2: Physicochemical property distribution. Green indicates optimal drug-like properties; Red/Yellow indicates parameters requiring formulation or structural optimization.

Medicinal Chemistry Context & Applications

The Benzo[b]thiophene-3-carboxamide scaffold is a "Privileged Structure."

  • Kinase Inhibition: It serves as a hinge-binder. The amide NH2 donates to the backbone carbonyl of the kinase hinge, while the amide C=O accepts from the backbone NH.

  • JNK Inhibitors: Derivatives of this scaffold have shown potency against c-Jun N-terminal kinases (JNK), implicated in neurodegeneration.

  • GLP-1 Modulators: Used in the design of small molecule agonists for metabolic disorders.

Critical Design Note: When optimizing this scaffold, researchers often block the C-2 position (next to Sulfur) or the C-5 position to prevent metabolic oxidation and improve half-life (


).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 601280, Benzo[b]thiophene-3-carboxylic acid. Retrieved from [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzo[b]thiophene Thermochemical Data. Retrieved from [Link]

Sources

The Structural and Conformational Matrix of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-3-carboxamide represents a privileged scaffold in modern medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., JNK, ROCK), RAGE antagonists, and antimicrobial agents. Unlike its 2-isomer, the 3-carboxamide derivative exhibits unique conformational dynamics driven by the "peri-effect"—a steric interaction between the amide substituent and the H4 proton of the benzene ring. This guide dissects the molecular anatomy, torsional constraints, and synthetic pathways of this moiety, providing a blueprint for its optimization in drug discovery.

Structural Anatomy & Electronic Properties[1][2][3]

The benzo[b]thiophene core is a fused bicyclic system where a benzene ring is annealed to a thiophene ring. The 3-carboxamide substitution introduces a dipole and a hydrogen-bond donor/acceptor motif critical for ligand-protein binding.

Electronic Distribution

The sulfur atom in the thiophene ring is a soft Lewis base. In the 3-carboxamide derivative, the electron-withdrawing nature of the amide group at C3 modulates the electron density of the thiophene ring.

  • C2 Position: Becomes more electrophilic due to conjugation with the C3-carbonyl.

  • Sulfur Lone Pairs: Participate in potential intramolecular chalcogen bonding (S···O) or hydrogen bonding (S···H-N), depending on the rotational isomer.

The "Peri-Effect" and Planarity

A defining structural feature of 3-substituted benzo[b]thiophenes is the steric crowding at the C3 position.

  • Steric Clash: The substituent at C3 is in close proximity to the proton at C4 (the peri-position).

  • Consequence: Unlike benzo[b]thiophene-2-carboxamide, which is often planar due to an S···O interaction, the 3-carboxamide group is frequently forced out of planarity . The carbonyl oxygen or the amide nitrogen twists to relieve steric strain with H4.

ParameterValue (Approx.)Note
Bond Length (C3-C_carbonyl) 1.48 ÅIndicates partial double bond character (conjugation).
Torsional Angle (C2-C3-C=O) 30° - 60°Highly dependent on N-substituents. Rarely 0° (planar).
C4···C_carbonyl Distance < 3.0 ÅWithin van der Waals contact, driving the twist.

Conformational Dynamics

Understanding the rotational energy profile of the C3-amide bond is critical for structure-based drug design (SBDD). The molecule exists in dynamic equilibrium between two primary conformers: syn and anti (defined by the C2-C3-C=O dihedral angle).

The Energy Landscape

The conformation is governed by a trade-off between conjugative stabilization (favoring planarity) and steric repulsion (favoring orthogonality).

  • Planar Conformation (High Energy):

    • Maximizes

      
      -orbital overlap between the thiophene ring and the amide.
      
    • Penalty: Severe steric clash between the amide oxygen/nitrogen and the C4-hydrogen.

  • Twisted Conformation (Global Minimum):

    • The amide group rotates (typically 40–60°) to alleviate the C4-H repulsion.

    • Benefit: This "induced fit" capability allows the molecule to adapt to binding pockets, such as the ATP-binding site of kinases.

Intramolecular Interactions[4]
  • S···NH Interaction: In specific N-substituted derivatives, a weak intramolecular hydrogen bond can form between the amide proton and the thiophene sulfur, stabilizing a specific rotamer.

  • S···O Interaction: Less favorable at the 3-position compared to the 2-position due to geometry.

Visualization: Conformational Logic Flow

ConformationLogic cluster_0 Forces at Play Start Benzo[b]thiophene-3-carboxamide Steric Peri-Interaction (C3-Subst vs C4-H) Start->Steric Conjugation Electronic Conjugation (Planarity) Start->Conjugation Twist Out-of-Plane Twist (~45°) Steric->Twist Dominates Conjugation->Twist Opposes Binding Bioactive Conformation (Induced Fit) Twist->Binding Optimizes Ligand Entropy

Caption: Logical flow determining the non-planar conformation of the 3-carboxamide scaffold.

Synthetic Protocols

Reliable synthesis is the bedrock of SAR exploration. Two primary routes are recommended: the classical Acid Chloride method (for scale) and the Palladium-Catalyzed Aminocarbonylation (for library generation).

Protocol A: Acid Chloride Coupling (Gram-Scale)

This route starts from benzo[b]thiophene-3-carboxylic acid.

  • Activation:

    • Dissolve benzo[b]thiophene-3-carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Coupling:

    • Redissolve the acid chloride in DCM.

    • Add the requisite amine (1.1 equiv) and TEA (2.0 equiv) at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Wash with 1N HCl, sat. NaHCO3, and brine.

    • Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

Protocol B: Pd-Catalyzed Aminocarbonylation (Library Scale)

Ideal for late-stage diversification using 3-bromo-benzo[b]thiophene.

  • Setup:

    • In a pressure vessel, combine 3-bromobenzo[b]thiophene (1.0 equiv), Amine (1.5 equiv), and Pd(OAc)2 (5 mol%).

    • Ligand: Xantphos (10 mol%). Base: Na2CO3 (3.0 equiv). Solvent: Toluene/H2O (biphasic) or Dioxane.

  • Reaction:

    • Purge with CO gas (balloon or 5 bar pressure).

    • Heat to 80–100°C for 16 hours.

  • Purification:

    • Filter through Celite. Concentrate and purify via HPLC (Reverse Phase).

Visualization: Synthetic Pathways

SynthesisPath Start 3-Bromo-benzo[b]thiophene RouteA Lithiation / CO2 Start->RouteA n-BuLi, -78°C RouteB Pd-Catalyzed Aminocarbonylation Start->RouteB CO, Pd(OAc)2, Amine Acid Carboxylic Acid RouteA->Acid AcidCl Acid Chloride Acid->AcidCl (COCl)2, DMF Product 3-Carboxamide Derivative AcidCl->Product R-NH2, Base RouteB->Product Direct Conversion

Caption: Dual synthetic strategies for accessing the 3-carboxamide scaffold.

Pharmacophore Integration & Applications

The benzo[b]thiophene-3-carboxamide scaffold acts as a bioisostere for indole-3-carboxamides but with distinct lipophilicity and metabolic profiles.

Case Study: RhoA/ROCK Pathway Inhibition

Recent studies highlight this scaffold in targeting the RhoA/ROCK pathway, crucial for cancer metastasis.[1] The 3-carboxamide moiety forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Mechanism: The carbonyl oxygen accepts a H-bond from the backbone NH of the kinase hinge, while the aromatic system engages in

    
    -stacking with the gatekeeper residue.
    
Case Study: RAGE Antagonists

Derivatives of this scaffold have shown efficacy as antagonists for the Receptor for Advanced Glycation End-products (RAGE), a target for Alzheimer's disease.

  • SAR Insight: Substituents on the amide nitrogen that extend into the hydrophobic sub-pocket significantly enhance potency. The non-planar twist (discussed in Section 2) is essential for fitting into the RAGE V-domain.

Antimicrobial Activity

Acylhydrazone derivatives of benzo[b]thiophene-3-carboxamide have demonstrated activity against MRSA. The sulfur atom increases lipophilicity (


), facilitating membrane permeability compared to the benzofuran analogs.

References

  • Synthesis of Benzo[b]thiophenes

    • Zhang, X., et al. (2013).[2] "Synthesis of substituted benzo[b]thiophenes." Synlett.

  • RhoA/ROCK Pathway Inhibition

    • "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • RAGE Antagonists

    • "Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists." (Note: Discusses the 2-isomer comparison and synthetic logic relevant to the scaffold).
  • Antimicrobial Applications

    • "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus."

Sources

Benzo[b]thiophene-3-carboxamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of Benzo[b]thiophene-3-carboxamide is dictated by the competition between its rigid, lipophilic aromatic core and the polar, hydrogen-bonding carboxamide moiety. This duality makes it a classic "brick dust" candidate—compounds with high crystal lattice energy that resist dissolution in both aqueous and non-polar media, requiring specific polar aprotic systems for effective processing.

This guide details the physicochemical drivers of this solubility, provides solvent-specific data derived from synthesis and isolation protocols, and outlines a self-validating workflow for thermodynamic solubility determination.

Part 1: Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular forces at play. Benzo[b]thiophene-3-carboxamide (C₉H₇NOS) is not merely a lipophilic molecule; it is a structured lattice former.

Structural Determinants
  • Aromatic Core (Benzo[b]thiophene): High lipophilicity (LogP ~2.5–3.0 for the core) drives solubility in organic solvents like dichloromethane (DCM) and ethyl acetate. It facilitates

    
     stacking in the solid state, increasing the energy required to break the crystal lattice.
    
  • Carboxamide Group (-CONH₂): This is the solubility "switch." It acts as both a hydrogen bond donor (2 sites) and acceptor (1 site). In the solid state, these amides form strong intermolecular H-bond networks (dimers or chains), significantly raising the melting point and reducing solubility in non-polar solvents.

Implication: The compound is soluble in polar aprotic solvents (which disrupt H-bonds) and moderately soluble in alcohols (especially when heated), but practically insoluble in water due to the dominant hydrophobic surface area of the benzothiophene rings.

Part 2: Solvent Screening & Solubility Data

The following data is synthesized from isolation protocols (recrystallization) and structural analog analysis. Quantitative ranges are estimates based on standard purity (>98%) at 25°C.

Table 1: Solubility Profile in Key Solvent Classes
Solvent ClassSolventSolubility RatingEstimated Range (mg/mL)Mechanistic Insight
Polar Aprotic DMSO High > 50 mg/mLDisrupts intermolecular amide H-bonds; preferred for stock solutions.
DMF High > 40 mg/mLSimilar mechanism to DMSO; useful for synthetic reactions.
Polar Protic Methanol Moderate5 – 15 mg/mLGood solvation of amide, but limited interaction with the aromatic core.
Ethanol Low-Moderate2 – 10 mg/mLCritical: Solubility increases 10x+ at reflux (used for recrystallization).
Chlorinated DCM Moderate10 – 25 mg/mLExcellent solvation of the benzothiophene core; poor interaction with amide.
Chloroform Moderate10 – 20 mg/mLOften used for extraction/workup.
Non-Polar Hexane Insoluble < 0.1 mg/mLCannot overcome crystal lattice energy.
Diethyl Ether Low1 – 5 mg/mLWeak interaction; often used to wash precipitates.
Aqueous Water Insoluble < 0.01 mg/mLHydrophobic effect dominates; requires surfactant or co-solvent.

Application Note: For biological assays, prepare a stock in DMSO (e.g., 100 mM) and dilute into aqueous buffer. Watch for precipitation if the final DMSO concentration drops below 1-2%.

Part 3: Thermodynamic Solubility Determination Protocol

Workflow Visualization

SolubilityProtocol Start Start: Solid Benzo[b]thiophene-3-carboxamide Prep Sample Preparation Add excess solid to solvent Start->Prep Equilibration Equilibration Shake at 25°C for 24-48h Prep->Equilibration Validation Check for Solid Residue (Crucial Step) Equilibration->Validation Separation Phase Separation Centrifuge (15k rpm) or Filter (PVDF) Analysis Quantification HPLC-UV or LC-MS Separation->Analysis Validation->Prep Dissolved (Add more solid) Validation->Separation Solid Present

Figure 1: Standardized workflow for determining thermodynamic solubility. The "Check for Solid Residue" step prevents false negatives caused by complete dissolution.

Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 2–5 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

    • Self-Validation Check: Ensure undissolved solid is visible. If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Place tubes on an orbital shaker or thermomixer at 25°C (± 0.5°C).

    • Agitate at 500–750 rpm for 24 to 48 hours .

    • Why 24h? Benzothiophene carboxamides can form metastable polymorphs. Long equilibration ensures conversion to the stable (least soluble) crystal form.

  • Phase Separation:

    • Filtration: Use a syringe filter with a PVDF or PTFE membrane (0.45 µm). Avoid Nylon, as amides can bind non-specifically to it, lowering yield.

    • Centrifugation: Alternatively, centrifuge at 15,000 rpm for 20 minutes to pellet the solid.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to fit the calibration range.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV at 254 nm (aromatic absorption max).

    • Calculation:

      
      
      

Part 4: Solubilization Strategies for Formulation

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies:

  • Co-solvent Systems:

    • Use PEG400 (20%) / Ethanol (10%) / Water (70%) . The PEG400 disrupts the water structure and interacts favorably with the amide, while ethanol solvates the aromatic core.

  • Cyclodextrin Complexation:

    • Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD):
      The benzothiophene core fits well into the hydrophobic cavity of
      
      
      -cyclodextrins.
    • Protocol: Prepare a 20% (w/v) HP-

      
      -CD solution in water. Add excess compound and shake for 48h. This can typically increase aqueous solubility from <10 µg/mL to >500 µg/mL.
      
  • pH Adjustment (Limited Utility):

    • The carboxamide is neutral (pKa > 15). Adjusting pH between 1 and 10 will not significantly improve solubility via ionization. Do not rely on pH buffers alone.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10836, Benzo[b]thiophene. Retrieved January 29, 2026, from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextualizing amide solubility behavior).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved January 29, 2026, from [Link]

Thermal Stability and Degradation Profile of Benzo[b]thiophene-3-carboxamide: A Technical Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-3-carboxamide serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antiviral and anti-inflammatory therapeutics. Its stability profile is governed by two competing structural features: the robust, electron-rich benzo[b]thiophene core and the hydrolytically susceptible carboxamide side chain at the C3 position.

This guide provides a comprehensive analysis of the molecule's thermal behavior and degradation pathways. It moves beyond static data to provide a predictive stability framework , enabling researchers to anticipate degradation products (DPs) and design robust analytical methods compliant with ICH Q1A(R2) standards.

Part 1: Structural Analysis & Physicochemical Baseline

Electronic & Steric Context

The benzo[b]thiophene ring system is a bioisostere of indole and naphthalene. The sulfur atom at position 1 imparts aromaticity but also introduces a site for oxidative attack.

  • The C3-Amide Interaction: Unlike the C2 position, the C3 position is subject to peri-interaction with the proton at C4. This steric crowding can force the amide group out of planarity with the aromatic ring, potentially reducing conjugation and altering hydrolytic stability compared to its C2 isomer.

  • Resonance Effects: The nitrogen lone pair contributes to the amide resonance, making the carbonyl carbon less electrophilic. However, strong thermal or acidic stress can disrupt this, leading to cleavage.

Predicted Physicochemical Properties[1]
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point (DSC onset): Typically High (>160°C), driven by intermolecular hydrogen bonding (N-H···O=C).

  • Solubility: Low in water; soluble in DMSO, DMF, and warm methanol.

Part 2: Thermal Analysis Profile (DSC/TGA)

Thermal analysis is the first line of defense in characterization. The following profile describes the expected behavior during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

EventTemperature RangeThermal SignatureInterpretation
Drying 40°C – 105°CTGA Mass Loss (<1%)Desorption of surface moisture or residual solvent.
Melting 160°C – 220°C*DSC Endotherm (Sharp)Phase transition (Solid

Liquid). Exact T

depends on polymorph.[1]
Dehydration >250°CTGA Mass Loss (~10%)Intramolecular dehydration of the amide to Benzo[b]thiophene-3-carbonitrile .
Gross Decomposition >300°CExotherm + Mass LossFragmentation of the thiophene ring; oxidation of sulfur; carbonization.

Critical Insight: If an endotherm is observed below 150°C, suspect a solvate desolvation or the presence of the hydrolysis impurity (Benzo[b]thiophene-3-carboxylic acid), which often melts lower than the amide.

Part 3: Degradation Pathways & Mechanisms

The degradation of Benzo[b]thiophene-3-carboxamide follows three primary vectors: Hydrolysis , Oxidation , and Thermal Dehydration .

Pathway Visualization (Graphviz)

The following diagram maps the parent molecule to its primary degradation products (DPs).

DegradationPathways Parent Benzo[b]thiophene- 3-carboxamide Acid DP-1: Benzo[b]thiophene- 3-carboxylic acid Parent->Acid Hydrolysis (Acid/Base) + H2O Nitrile DP-2: Benzo[b]thiophene- 3-carbonitrile Parent->Nitrile Thermal Dehydration High T (>250°C) Sulfoxide DP-3: S-Oxide derivative Parent->Sulfoxide Oxidation (H2O2) S-oxidation Ammonia NH3 Parent->Ammonia Byproduct

Caption: Primary degradation vectors for Benzo[b]thiophene-3-carboxamide. DP-1 is the dominant pathway in solution; DP-2 dominates in solid-state melt; DP-3 requires strong oxidizers.

Detailed Mechanisms
A. Hydrolytic Degradation (DP-1)
  • Condition: Acidic (0.1N HCl) or Basic (0.1N NaOH) stress.

  • Mechanism: Nucleophilic attack of water/hydroxide on the amide carbonyl.

  • Product: Benzo[b]thiophene-3-carboxylic acid .[2][3][4]

  • Risk: High.[1] Amides are generally stable at neutral pH but hydrolyze rapidly at pH extremes, especially at elevated temperatures.

B. Oxidative Degradation (DP-3)
  • Condition: Peroxide stress (3% H

    
    O
    
    
    
    ) or radical initiators (AIBN).
  • Mechanism: Electrophilic attack on the thiophene sulfur atom.

  • Product: Benzo[b]thiophene-3-carboxamide-1-oxide (sulfoxide) or 1,1-dioxide (sulfone).

  • Risk: Moderate.[1] The benzo-fusion stabilizes the thiophene ring compared to isolated thiophene, but strong oxidants will disrupt aromaticity.

C. Thermal/Photolytic Degradation (DP-2)
  • Condition: High heat (>200°C) or intense UV light.[1]

  • Mechanism: Elimination of water (dehydration).[1]

  • Product: Benzo[b]thiophene-3-carbonitrile .

  • Risk: Low during storage; High during manufacturing (e.g., hot melt extrusion).

Part 4: Experimental Protocols (ICH Q1A Alignment)

To validate the profile described above, the following Forced Degradation Protocol is recommended. This protocol is designed to achieve 5–20% degradation, the optimal range for method validation.

Reagent Preparation
  • Diluent: 50:50 Acetonitrile:Water (or Methanol if solubility issues arise).[1]

  • Stock Solution: 1.0 mg/mL of Benzo[b]thiophene-3-carboxamide in Diluent.

Stress Conditions Matrix[1]
Stress TypeReagent / ConditionDuration / TempEndpoint Target
Acid Hydrolysis 1.0 N HCl2–24 hrs @ 60°CAppearance of Carboxylic Acid (DP-1)
Base Hydrolysis 1.0 N NaOH1–4 hrs @ RT*Rapid conversion to Acid (DP-1)
Oxidation 3% H

O

2–24 hrs @ RTAppearance of Sulfoxide (DP-3)
Thermal (Solid) Solid State7 days @ 80°CCheck for Nitrile (DP-2)
Photostability UV/Vis (1.2M lux hrs)ICH Q1B CycleCheck for dimerization/isomerization

*Note: Benzo[b]thiophene amides are often highly sensitive to base.[1] Start at Room Temperature (RT) to avoid instant total degradation.

Analytical Workflow (LC-MS)

To detect these degradants, a gradient HPLC method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic core) and MS (ESI+).

Part 5: Analytical Method Development Strategy

The following Graphviz diagram outlines the logic flow for developing a "Stability Indicating Method" (SIM) for this specific molecule.

SIM_Development Sample Stressed Sample (Acid/Base/Ox) Sep HPLC Separation (C18 Gradient) Sample->Sep PDA PDA Detector (Peak Purity Check) Sep->PDA MS Mass Spec (ESI+) Identify Mass Shift Sep->MS MassShift1 Mass = M+1 (Hydrolysis) (-NH2, +OH) MS->MassShift1 MassShift2 Mass = M+16 (Oxidation) (+O) MS->MassShift2 MassShift3 Mass = M-18 (Dehydration) (-H2O) MS->MassShift3

Caption: Analytical logic for identifying degradants. Mass shifts correspond to specific chemical transformations described in Part 3.

References

  • International Council for Harmonisation (ICH). (2003).[1][5][6][7] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Benzo[b]thiophene-3-carboxamide. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard reference for amide hydrolysis mechanisms).

  • World Health Organization (WHO). (2018).[1] Guidelines on stability testing of active pharmaceutical ingredients. [Link]

Sources

The Benzo[b]thiophene Carboxamide: A Technical Guide to Reactivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and medicinal chemistry applications of the carboxamide group on the benzo[b]thiophene scaffold.

Executive Summary & Pharmacophore Significance

The benzo[b]thiophene (BT) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene. When functionalized with a carboxamide group (-CONR


), the scaffold gains a critical hydrogen-bonding motif often required for receptor affinity (e.g., STING agonists, RAGE antagonists).

However, the carboxamide is not merely a passive binding element. For the synthetic chemist, it acts as a powerful Directing Group (DG) for regioselective functionalization. Understanding the interplay between the electron-rich thiophene ring and the coordinating ability of the amide is essential for designing efficient synthetic routes.

Key Electronic Features
  • C2-Acidity: The proton at C2 is the most acidic (pKa ~32) due to the inductive effect of the sulfur atom.

  • Electrophilic Substitution: Occurs preferentially at C3 due to resonance stabilization of the intermediate cation (avoiding disruption of the benzene ring aromaticity).

  • Amide Influence: A carboxamide at C2 reverses the natural electrophilic bias via Directed Ortho Metalation (DoM), allowing access to the elusive C3-substituted derivatives.

Synthesis of the Carboxamide Scaffold

Before exploring reactivity, one must establish the scaffold. While standard coupling (acid + amine) is trivial, modern methods allow for more convergent approaches.

Comparative Synthetic Methods
MethodPrecursorKey ReagentsUtility
Standard Coupling BT-2-carboxylic acidHATU, DIPEA, AmineHigh yield; requires pre-functionalized core.
Lithiation-Formylation Methylthiobenzene

-BuLi, TMEDA, DMF
Direct access to C2-aldehyde (oxidize to amide).
Ullmann-Goldberg 5-arylidene-2,4-thiazolidinedioneCuI, DMEDA, BaseConvergent synthesis of complex 2-carboxamides.
Aminocarbonylation 2-Halobenzo[b]thiophenePd(OAc)

, CO, Amine
Ideal for late-stage installation of the amide.
Protocol 1: Ullmann-Goldberg Cascade Synthesis

Context: This method is superior for generating diverse libraries of BT-2-carboxamides from acyclic precursors.

  • Reagents: 5-arylidene-2,4-thiazolidinedione (1.0 eq), Aryl bromide (1.0 eq), CuI (0.5 eq),

    
    -dimethylethylenediamine (DMEDA, 1.2 eq), Cs
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Heat to 110 °C for 12–16 hours under inert atmosphere (

    
    ).
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Mechanism: The reaction proceeds via a copper-catalyzed C-S bond formation followed by decarboxylative rearrangement to form the BT core with the amide intact.

The Carboxamide as a Directing Group (DoM)

The most high-value application of the carboxamide on the BT scaffold is its use as a Directed Ortho Metalation (DoM) group. This overcomes the inherent electronic bias of the ring.

Mechanistic Logic[1][2]
  • Scenario A: 2-Carboxamide: The amide carbonyl coordinates lithium, placing the base in proximity to C3 . Although C3 is less acidic than C2 (which is blocked), the coordination effect (CIPE - Complex Induced Proximity Effect) drives deprotonation at C3.

  • Scenario B: 3-Carboxamide: The amide at C3 directs lithiation to C2 . This is thermodynamically and kinetically favorable because C2 is naturally the most acidic site.

Visualization: Regioselective Lithiation Pathways

DoM_Pathways Start_2 BT-2-Carboxamide (C2 Blocked) Coord_2 Li-Coordination (C=O ... Li) Start_2->Coord_2 + R-Li / TMEDA Start_3 BT-3-Carboxamide (C3 Blocked) Coord_3 Li-Coordination (C=O ... Li) Start_3->Coord_3 + R-Li Lith_3 C3-Lithiation (Kinetic Control) Coord_2->Lith_3 DoM at C3 Lith_2 C2-Lithiation (Thermodynamic Control) Coord_3->Lith_2 DoM at C2 Prod_3 3-Substituted BT-2-Carboxamide Lith_3->Prod_3 + Electrophile (E+) Prod_2 2-Substituted BT-3-Carboxamide Lith_2->Prod_2 + Electrophile (E+)

Figure 1: Divergent lithiation pathways controlled by the positioning of the carboxamide directing group.

Experimental Protocol: C3-Functionalization via DoM

Objective: Regioselective installation of an electrophile at the C3 position of N,N-diethylbenzo[b]thiophene-2-carboxamide.

Safety: n-Butyllithium is pyrophoric. All glassware must be flame-dried and purged with Argon.

Step-by-Step Methodology
  • Preparation: Dissolve N,N-diethylbenzo[b]thiophene-2-carboxamide (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Metalation: Add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise over 10 minutes.

    • Note:sec-BuLi is preferred over n-BuLi for cleaner deprotonation at C3 due to higher basicity and steric bulk, preventing nucleophilic attack on the amide carbonyl.

    • Addative: If using n-BuLi, add TMEDA (1.1 eq) to break lithium aggregates.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Quenching: Add the electrophile (e.g., Methyl Iodide, DMF, or I

    
    ) (1.2–1.5 eq) neat or in THF.
    
  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO
    
    
    
    .

Self-Validating Check:

  • TLC: The product usually moves slightly slower (if polar E+) or faster (if alkyl E+) than the starting material.

  • NMR: Loss of the singlet at ~7.8-8.0 ppm (C3-H) confirms substitution.

Transition Metal Catalysis (C-H Activation)

Beyond lithiation, the carboxamide serves as a directing group for Palladium- and Rhodium-catalyzed C-H activation.

Oxidative Heck-Type Arylation

Recent studies demonstrate that BT-2-carboxamides can undergo Pd(II)-catalyzed C-H arylation.

  • Regioselectivity: Unlike DoM, Pd-catalysis often favors the most electron-rich position or is sterically controlled. However, with a 2-carboxamide, C3-arylation is achieved via a palladacycle intermediate.

  • Conditions: Pd(OAc)

    
     (5-10 mol%), Ag
    
    
    
    CO
    
    
    (oxidant), PivOH (additive), Aryl Iodide.
  • Mechanism:

    • Coordination of Amide O/N to Pd(II).

    • C-H activation at C3 (CMD - Concerted Metalation Deprotonation).

    • Oxidative addition of Ar-I.

    • Reductive elimination to form the C3-aryl bond.

Functional Group Transformations

Once the scaffold is substituted, the carboxamide itself can be modified to access other pharmacophores.

TransformationReagentsProductNotes
Dehydration POCl

or TFAA/Pyridine
Nitrile (-CN) Primary amides only. Nitriles are versatile precursors for tetrazoles.
Reduction LiAlH

or BH

-THF
Amine (-CH

NR

)
Removes the carbonyl. Critical for modifying basicity/solubility.
Hofmann Rearrangement Br

, NaOH
Amine (-NH

)
Primary amides. Excises the carbonyl carbon to yield the aniline-like amine.
Workflow Visualization: The Reactivity Tree

Reactivity_Tree Center Benzo[b]thiophene Carboxamide Node_DoM DoM (Lithiation) Center->Node_DoM Node_Pd Pd-Catalysis (C-H Activation) Center->Node_Pd Node_FGI Functional Group Interconversion Center->Node_FGI Leaf_C3 C3-Alkylation/Halogenation Node_DoM->Leaf_C3 s-BuLi / E+ Leaf_Ary C3-Arylation Node_Pd->Leaf_Ary Pd(OAc)2 / Ar-I Leaf_Red Reduction to Amine Node_FGI->Leaf_Red LiAlH4 Leaf_Dehyd Dehydration to Nitrile Node_FGI->Leaf_Dehyd POCl3

Figure 2: Strategic transformations available starting from the carboxamide core.

References

  • Regioselective Benzo[b]thiophene Synthesis. Scribd. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde Synthesis via Lithiation. Molbank (MDPI). Available at: [Link][1][2]

  • Design and Synthesis of Benzo[b]thiophene-2-carboxamide Derivatives (STING Agonists). PubMed (NIH). Available at: [Link]

  • Development of New Benzo[b]thiophene-2-Carboxamide Derivatives as RAGE Antagonists. PubMed Central (NIH). Available at: [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination. ACS Omega. Available at: [Link]

  • Room-Temperature Direct β-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

Analytical methods for characterization of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the analytical characterization of Benzo[b]thiophene-3-carboxamide and its N-substituted derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, often serving as intermediates for kinase inhibitors, antivirals, and anti-inflammatory agents.

Introduction & Scope

The Benzo[b]thiophene-3-carboxamide moiety represents a privileged structure in drug discovery. Its planar, bicyclic aromatic system provides significant lipophilicity for membrane permeability, while the carboxamide group offers a key hydrogen-bonding motif for receptor interaction.

This guide provides a comprehensive analytical framework for characterizing this chemical entity, focusing on:

  • Structural Elucidation: Unambiguous assignment of the bicyclic core and amide functionality.

  • Purity Profiling: Quantitation of synthetic byproducts (e.g., decarboxylated species, regioisomers).

  • Solid-State Analysis: Polymorph screening for formulation stability.

Physicochemical Profiling

Understanding the fundamental properties of the scaffold is prerequisite to method development.

PropertyTypical Range/ValueAnalytical Implication
LogP 2.5 – 3.5 (Derivative dependent)Requires high organic content in HPLC mobile phase (>40% ACN/MeOH).[1]
pKa ~15 (Amide NH, very weak acid)Neutral in standard LC-MS conditions.[1] Ionization relies on protonation (

).
UV Max 220 nm, 260 nm, 290-300 nmMulti-wavelength detection recommended.[1] 220 nm for trace impurities; 290 nm for specificity.
Solubility Low in water; High in DMSO, DMF, THFSample prep requires DMSO or THF diluents to prevent precipitation.[1]

Structural Elucidation (Identity)

Nuclear Magnetic Resonance (NMR)

The sulfur atom in the benzo[b]thiophene ring exerts a heavy atom effect and deshielding influence, particularly on the H-2 and H-4 protons.

Critical Assignment Strategy (1H NMR in DMSO-d6):

  • H-2 (Thiophene Ring): If position 2 is unsubstituted, this proton appears as a sharp singlet (or small doublet) typically between 8.0 – 8.6 ppm . This is the most diagnostic signal for the integrity of the thiophene ring.

  • Amide Protons (-CONH2): For a primary amide, two broad singlets are observed between 7.2 – 8.0 ppm . They are often non-equivalent due to restricted rotation around the C-N bond.

  • Benzene Ring Protons (H-4 to H-7): The H-4 proton (peri to the carbonyl) is significantly deshielded (approx. 8.0-8.5 ppm) compared to H-5/H-6.[2]

Representative Data (N-Substituted Analog Example):

  • Compound: N-(3,4-diethoxyphenyl)benzo[b]thiophene-3-carboxamide

  • 1H NMR (600 MHz, CDCl3):

    
     8.41 (H-4, dt), 7.97 (H-2, s), 7.89 (H-7, dt), 7.77 (Amide NH).
    
  • Interpretation: The singlet at 7.97 ppm confirms the 3-substituted benzo[b]thiophene core is intact and not cyclized or ring-opened.

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at 1640–1680 cm⁻¹ .

  • Amide II (N-H bend): Medium band at 1530–1570 cm⁻¹ .

  • C-S Stretch: Weak bands in the fingerprint region (600–800 cm⁻¹), often obscured but useful for comparison with reference standards.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Fragmentation:

    • Primary Loss: Cleavage of the amide bond often yields the acylium ion

      
      .
      
    • Characteristic: Loss of

      
       (17 Da) or the amine fragment in substituted derivatives.
      
    • Isotope Pattern: The presence of Sulfur-34 (approx. 4.2% natural abundance) provides a distinctive

      
       isotope peak, confirming the sulfur heterocycle.
      

Purity & Impurity Profiling (HPLC Protocol)

The synthesis of benzo[b]thiophene-3-carboxamides often involves the reaction of benzo[b]thiophene-3-carbonyl chloride with an amine. Common impurities include:

  • Benzo[b]thiophene-3-carboxylic acid (Hydrolysis product): Elutes earlier than the amide in RP-HPLC.

  • Decarboxylated species (Benzo[b]thiophene): Elutes later due to higher lipophilicity.

Protocol A: High-Performance Liquid Chromatography (Reverse Phase)

This generic method is robust for separating the neutral amide from acidic precursors and lipophilic byproducts.

Instrument: Agilent 1200/1260 or Waters Alliance (HPLC). Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Temperature: 40 °C.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Description
0.0 5 1.0 Equilibration
2.0 5 1.0 Isocratic Hold (Polar impurities)
15.0 95 1.0 Linear Gradient (Elution of Main Peak)
20.0 95 1.0 Wash (Lipophilic dimers/starting material)
20.1 5 1.0 Return to Initial

| 25.0 | 5 | 1.0 | Re-equilibration |[1][3]

Detection:

  • UV: 254 nm (General), 290 nm (Specific to benzothiophene core).

Solid-State Characterization (Polymorphism)

Benzo[b]thiophene-3-carboxamides are prone to polymorphism due to the hydrogen bonding potential of the amide group and the


-stacking capability of the planar aromatic system.
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To identify melting point and polymorphic transitions.

  • Sample: Weigh 2–4 mg of dried solid into a Tzero aluminum pan.

  • Reference: Empty crimped aluminum pan.

  • Method: Equilibrate at 25 °C. Ramp 10 °C/min to 300 °C under Nitrogen purge (50 mL/min).

  • Expectation: A sharp endotherm corresponds to the melting point. An exotherm following a melt or preceding it indicates a polymorphic transition or recrystallization.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a batch of Benzo[b]thiophene-3-carboxamide, from crude synthesis to final release.

AnalyticalWorkflow cluster_QC Quality Control Cycle Synthesis Crude Synthesis (Acid Chloride + Amine) Workup Workup & Isolation (Precipitation/Extraction) Synthesis->Workup TLC Rapid Screen (TLC/LC-MS) Workup->TLC Purification Purification (Recrystallization/Prep HPLC) TLC->Purification Impurities Detected Identity Identity Confirmation (NMR, IR, HRMS) Purification->Identity Purity Purity Assay (HPLC-UV >95%) Identity->Purity SolidState Solid State (DSC, XRD) Purity->SolidState If Solid Form Release Batch Release (CoA Generation) SolidState->Release

Caption: Analytical workflow for the characterization and release of Benzo[b]thiophene-3-carboxamide derivatives.

Mechanism of Impurity Formation[1]

Understanding the chemical origin of impurities aids in interpreting HPLC chromatograms.

ImpurityPathways Start Benzo[b]thiophene-3-carboxylic Acid (Starting Material) Activated Acid Chloride (Activated Intermediate) Start->Activated SOCl2 / Oxalyl Chloride Impurity2 Impurity B: Decarboxylation (Benzo[b]thiophene) Start->Impurity2 Heat (>150°C) Target Target Carboxamide (Product) Activated->Target + Amine Impurity1 Impurity A: Hydrolysis (Reverted Acid) Activated->Impurity1 + H2O (Moisture) Impurity3 Impurity C: Dimerization (If diamines used) Activated->Impurity3 Excess Activated Species

Caption: Common impurity pathways during the synthesis of benzothiophene carboxamides.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source:Molecules (2022).[3] Context: Provides detailed NMR shifts for 6-substituted benzo[b]thiophene-2-carbohydrazides, serving as a reference for ring proton assignment. URL:[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. Source:European Journal of Medicinal Chemistry Reports (2024).[4] Context: Contains specific 1H and 13C NMR data for N-substituted benzo[b]thiophene-3-carboxamides (e.g., Compound a7), validating the chemical shifts described in Section 3.1. URL:[Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Source:European Journal of Medicinal Chemistry (2017). Context: Reviews the pharmacological importance and general structural properties of the scaffold. URL:[Link]

  • Benzo[b]thiophene-3-carbaldehyde (Precursor Data). Source:PubChem Compound Summary. Context: Physicochemical property data (Melting Point, Solubility) for the closely related aldehyde precursor. URL:[Link]

Sources

Application Note: HPLC and GC-MS Analysis of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details validated protocols for the identification and quantification of Benzo[b]thiophene-3-carboxamide (BT-3-CA), a critical intermediate in the synthesis of kinase inhibitors and pharmacological scaffolds.[1] We present a dual-modality approach: a high-fidelity HPLC-UV/MS method for purity profiling and aqueous stability studies, and a GC-MS protocol for volatile impurity analysis and structural confirmation.[1] These methods address common challenges such as amide hydrolysis and thermal degradation, ensuring data integrity for drug development workflows.

Introduction & Compound Profile

Benzo[b]thiophene-3-carboxamide is a fused bicyclic aromatic system containing a thiophene ring and a primary amide functionality.[1][2] It serves as a privileged scaffold in medicinal chemistry, particularly for RhoA/ROCK pathway inhibitors and PIM kinase inhibitors [1, 2].

Accurate analysis is complicated by the amide group's potential for hydrogen bonding (causing peak tailing) and hydrolysis to benzo[b]thiophene-3-carboxylic acid .[1]

Physicochemical Properties (Table 1)
PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₉H₇NOSMW = 177.22 g/mol .[1]
Solubility Low in water; High in DMSO, MeOH, ACNRequires organic diluents for sample prep.[1]
pKa ~15 (Amide N-H), ~-1 (Carbonyl O)Neutral at physiological pH; ionizes in ESI(+).[1]
LogP ~2.0 - 2.5Retains well on C18 columns.[1]
Thermal Stability Stable < 200°C; dehydrates > 250°CGC inlet temperature must be optimized.[1][3]

Sample Preparation Protocol

Standardization is critical to prevent precipitation or hydrolysis during storage.

Protocol 1: General Stock Preparation
  • Weighing: Accurately weigh 10.0 mg of Benzo[b]thiophene-3-carboxamide reference standard.

  • Dissolution: Dissolve in 10 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) .

    • Rationale: DMSO ensures complete solubilization of the hydrophobic core and prevents aggregation.[3]

  • Stock Concentration: 1.0 mg/mL (1000 ppm).

  • Storage: Aliquot into amber glass vials; store at -20°C. Stable for 3 months.

Protocol 2: Working Standard (HPLC)
  • Dilution: Dilute Stock 1:10 with 50:50 Acetonitrile:Water .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter .

    • Note: Do not use Nylon filters, as the amide moiety may exhibit non-specific binding.

Method A: HPLC-UV/MS Analysis

Recommended for purity assessment, degradation studies, and non-volatile impurity tracking.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[1]

    • Rationale: The C18 phase provides robust retention for the benzothiophene core.[3] The 1.8 µm particle size ensures sharp peak shape for the amide.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Rationale: Formic acid suppresses silanol activity (reducing tailing) and aids protonation for ESI(+).[1]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load
8.0095%Elution Gradient
10.0095%Wash
10.105%Re-equilibration
Detection Parameters
  • UV: 254 nm (primary aromatic absorbance) and 220 nm (amide bond).[1]

  • MS Source: ESI Positive Mode (ESI+).

  • Target Ion: [M+H]⁺ = 178.2 m/z .[1][3]

  • Fragmentor Voltage: 100 V (Optimized for survival of the molecular ion).[1]

Troubleshooting Guide
  • Peak Tailing: Increase column temperature to 50°C or switch to a column with end-capping (e.g., C18-shielded) to reduce hydrogen bonding with free silanols.[1]

  • Extra Peak at RRT 0.9: Likely Benzo[b]thiophene-3-carboxylic acid (hydrolysis product).[1] Monitor [M-H]⁻ = 177.0 m/z in negative mode to confirm.[1][3]

Method B: GC-MS Analysis

Recommended for volatile impurity profiling and structural confirmation.[1][3]

Thermal Stability Warning

Primary amides can dehydrate to nitriles (Benzo[b]thiophene-3-carbonitrile) in a hot GC inlet.[1]

  • Direct Injection: Acceptable if inlet < 250°C.[1][3]

  • Derivatization (Recommended): Silylation protects the amide, improving volatility and peak symmetry.

Derivatization Protocol (Silylation)
  • Evaporate 100 µL of Working Standard to dryness under Nitrogen.[1]

  • Add 50 µL BSTFA + 1% TMCS .

  • Add 50 µL Pyridine (catalyst).[1]

  • Incubate at 60°C for 30 minutes.

  • Target Analyte: Mono-TMS derivative (MW = 249.3 g/mol ).[1][3]

GC-MS Conditions
  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless, 240°C.

  • Transfer Line: 280°C.[1][4]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1][3]

    • Final: 300°C (hold 3 min).

Mass Spectrum Interpretation (EI Source, 70 eV)
  • Molecular Ion (M⁺): 177 m/z (Base peak or high intensity).[1]

  • Key Fragments:

    • m/z 161: [M - NH₂]⁺ (Loss of amino group).[1]

    • m/z 133: [M - CONH₂]⁺ (Loss of amide group, forming benzothiophene cation).[1]

    • m/z 89: Thiophene ring fragmentation.

Visualizations

Figure 1: Analytical Workflow

This diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample state.

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution in DMSO (1 mg/mL) Sample->Prep Decision Target Analysis? Prep->Decision HPLC HPLC-UV/MS (C18, ACN/H2O) Decision->HPLC Aqueous/Polar GC GC-MS (HP-5MS) Decision->GC Volatile/Organic Res1 Purity, Salts, Non-volatiles HPLC->Res1 Res2 Volatile Impurities, Structural ID GC->Res2

Caption: Decision matrix for analyzing Benzo[b]thiophene-3-carboxamide samples.

Figure 2: GC-MS Fragmentation Pathway

Proposed fragmentation mechanism under Electron Impact (EI) ionization.[1]

Fragmentation M Molecular Ion [M]+ m/z 177 Frag1 Acylium Ion [M-NH2]+ m/z 161 M->Frag1 - NH2 (16) Frag2 Benzothiophene Cation [M-CONH2]+ m/z 133 M->Frag2 - CONH2 (44) Frag3 Ring Opening m/z 89 Frag2->Frag3 Ring Deg.

Caption: Primary EI fragmentation pathway for Benzo[b]thiophene-3-carboxamide.

References

  • PubChem. Benzo[b]thiophene-3-carboxylic acid (Related Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Bagley, M. C., et al. (2015).[1] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1] RSC Advances.[1] Available at: [Link]

  • Zhang, Y., et al. (2024).[1][2] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents. PubMed Central.[1] Available at: [Link]

Sources

Application Note: High-Purity Isolation of Benzo[b]thiophene-3-carboxamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzo[b]thiophene-3-carboxamide is a critical scaffold in medicinal chemistry, serving as a precursor for various antiviral and anti-inflammatory agents. Its purification is often complicated by the presence of regioisomers (2-substituted derivatives), unreacted nitriles, and inorganic catalysts. This Application Note provides a robust, self-validating protocol for the purification of Benzo[b]thiophene-3-carboxamide by recrystallization. Unlike rigid "cookbook" recipes, this guide prioritizes a Method Development Approach , enabling researchers to optimize yields based on the specific impurity profile of their crude synthesis.

Introduction: The Purification Challenge

The purification of Benzo[b]thiophene-3-carboxamide presents a unique solubility paradox:

  • The Core: The benzo[b]thiophene moiety is highly lipophilic and aromatic (LogP ~3.1 for the parent heterocycle).

  • The Functional Group: The primary carboxamide (-CONH₂) is polar and capable of strong hydrogen bonding (both donor and acceptor).

Common Impurities:

  • Synthetic Precursors: Benzo[b]thiophene-3-carbonitrile (from hydrolysis routes) or Benzo[b]thiophene-3-carboxylic acid.

  • Regioisomers: Benzo[b]thiophene-2-carboxamide (often formed if lithiation/halogenation regioselectivity was poor).

  • Inorganics: Residual metal catalysts (Pd, Cu) or salts from neutralization steps.

Effective recrystallization requires a solvent system that disrupts the intermolecular hydrogen bonding of the amide at high temperatures while exploiting the lipophilicity of the core to force precipitation upon cooling.

Phase 1: Pre-Purification Analysis (Self-Validating Protocol)

Before scaling up, you must characterize the crude material to select the optimal solvent. Do not skip this step.

Thermal Analysis (DSC/Melting Point)

Determine the melting range of your crude material.

  • Pure Target Estimate: While specific literature values vary by polymorph, substituted analogs typically melt >140°C.

  • Action: If the crude melts <100°C, it likely contains significant solvent occlusion or low-melting nitrile intermediates.

Solvent Screening Matrix

Perform this screen on 100 mg aliquots of crude material to define the Solubility Curve .

Solvent SystemPolarity IndexTarget BehaviorRecommendation
Ethanol (95%) 5.2Soluble hot, insoluble cold.Primary Choice. Best balance for polar amides.
Ethyl Acetate 4.4Soluble warm.Good for removing non-polar impurities (dimers).
Acetonitrile 5.8Moderate solubility.Use if regioisomers are the main impurity.
Toluene 2.4Low solubility (unless boiling).Use only for highly lipophilic crude.
Water 9.0Insoluble.Anti-solvent use only.

Phase 2: Optimized Recrystallization Protocol

Recommended Solvent System: Ethanol/Water (90:10 v/v) Rationale: The ethanol solubilizes the aromatic core, while the water acts as a mild anti-solvent to sharpen the yield and remove inorganic salts.

Step-by-Step Methodology
Step 1: Dissolution & Saturation
  • Place the crude Benzo[b]thiophene-3-carboxamide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add Ethanol (95%) at a ratio of 10 mL per gram of crude solid.

  • Heat the mixture to reflux (approx. 78°C).

  • Observation Point:

    • If fully dissolved: Add crude solid in small increments until a slight turbidity persists at reflux (saturation point).

    • If not dissolved: Add solvent in 1 mL increments until clear.

  • Critical Step: Add 5-10% excess solvent to prevent premature crystallization during filtration.

Step 2: Hot Filtration (Removal of Mechanical Impurities)
  • While maintaining the solution near boiling, filter through a pre-heated glass frit or Celite pad.

    • Why? This removes dust, polymerized byproducts, and inorganic salts insoluble in hot ethanol.

  • Rinse the filter cake with a minimal amount of hot solvent.

Step 3: Nucleation and Controlled Cooling
  • Transfer the filtrate to a clean Erlenmeyer flask.

  • Slow Cooling (The Key to Purity):

    • Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Do not plunge immediately into ice; rapid cooling traps impurities in the crystal lattice.

  • Seeding (Optional): If no crystals form at 40°C, scratch the glass wall or add a seed crystal of pure material.

  • Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation and Washing
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with cold Ethanol/Water (50:50) or pure cold Ethanol.

    • Volume: Use approx. 2 mL per gram of solid.

    • Technique: Disconnect vacuum, pour solvent over crystals to cover, let sit for 10 seconds, then reapply vacuum.

Step 5: Drying
  • Dry the crystals in a vacuum oven at 40-50°C for 12 hours.

  • Verification: Ensure constant weight is achieved to confirm removal of lattice-bound solvent.

Visual Workflows

Recrystallization Process Flow

Recrystallization_Workflow Start Crude Material (Benzo[b]thiophene-3-carboxamide) Solvent_Add Add Solvent (Ethanol 95%) Start->Solvent_Add Reflux Heat to Reflux (Dissolution) Solvent_Add->Reflux Check_Diss Fully Dissolved? Reflux->Check_Diss Add_Solvent Add more solvent Check_Diss->Add_Solvent No Hot_Filter Hot Filtration (Remove Insolubles) Check_Diss->Hot_Filter Yes Add_Solvent->Reflux Cool_Slow Slow Cooling (RT -> 0°C) Hot_Filter->Cool_Slow Filter_Wash Filtration & Cold Wash Cool_Slow->Filter_Wash Dry Vacuum Drying Filter_Wash->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Figure 1: Step-by-step workflow for the recrystallization process ensuring impurity removal at specific checkpoints.

Solvent Selection Logic

Solvent_Logic Impurity_Type Dominant Impurity? NonPolar Non-polar Dimers/Oils Impurity_Type->NonPolar Polar Salts/Acids Impurity_Type->Polar Regio Regioisomers Impurity_Type->Regio Solv_EA Use Ethyl Acetate NonPolar->Solv_EA Solv_EtOH Use Ethanol/Water (90:10) Polar->Solv_EtOH Solv_ACN Use Acetonitrile Regio->Solv_ACN

Figure 2: Decision tree for selecting the optimal solvent based on the impurity profile of the crude synthesis.

Quality Control & Troubleshooting

Analytical Verification

After drying, validate the purity using HPLC-UV (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Target Purity: >98.5% area under the curve.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat, add 10% more solvent, and seed the solution at 50°C.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation and collect a second crop.
Colored Impurities Oxidation byproducts.Add activated charcoal (1-2 wt%) during the reflux step, then hot filter.

References

  • Benzothiophene Chemistry: Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Vol 4, 1984.

  • Recrystallization of Amides: "Purification of Laboratory Chemicals," 8th Edition, W.L.F. Armarego. (General reference for amide purification logic).

  • Synthesis & Properties: Benzo[b]thiophene-3-carboxamide derivatives synthesis. (Extrapolated from substituted analog data found in MDPI and NIH databases).

  • Solvent Properties: "Hansen Solubility Parameters: A User's Handbook," Charles M. Hansen.

Advanced Application Note: Benzo[b]thiophene-3-carboxamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The benzo[b]thiophene-3-carboxamide scaffold represents a "privileged structure" in modern drug discovery, serving as a robust bioisostere for the indole nucleus found in tryptophan and serotonin. Unlike the indole, the benzo[b]thiophene core offers altered lipophilicity (LogP) and metabolic stability profiles due to the sulfur atom's resistance to oxidative metabolism compared to the nitrogen in indole.

In medicinal chemistry, the 3-carboxamide substitution is critical. It acts as a directional hydrogen bond donor/acceptor motif, frequently exploiting the "gatekeeper" regions of kinase ATP-binding pockets (e.g., JNK1, CDK) or engaging allosteric sites in viral polymerases (e.g., HCV NS5B).

Key Therapeutic Areas[1][2][3][4][5]
  • Kinase Inhibition: c-Jun N-terminal Kinase (JNK) inhibitors for neurodegeneration and inflammation.[1]

  • Antiviral Therapeutics: Non-nucleoside inhibitors (NNIs) of Hepatitis C Virus (HCV) NS5B polymerase.[2][3]

  • Oncology: RhoA/ROCK pathway modulators preventing metastasis.[4]

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its binding logic. The diagram below illustrates the pharmacophore interactions of a benzo[b]thiophene-3-carboxamide derivative within a typical Kinase ATP-binding pocket (e.g., JNK1).

Figure 1: Pharmacophore Interaction Logic

Pharmacophore Scaffold Benzo[b]thiophene Core Amide 3-Carboxamide Linker Scaffold->Amide Hydrophobic Hydrophobic Pocket II Scaffold->Hydrophobic Pi-Pi Stacking / VdW R_Group Variable R-Group (e.g., Piperazine/Aryl) Amide->R_Group Hinge Hinge Region (Met111 in JNK1) Amide->Hinge H-Bond Donor/Acceptor (Critical Anchor) Gatekeeper Gatekeeper Residue (Met108) R_Group->Gatekeeper Steric Selectivity

Caption: Interaction map showing the 3-carboxamide moiety acting as the critical "Hinge Binder" while the core occupies the hydrophobic cleft.

Synthetic Protocols

The following protocols are optimized for generating Structure-Activity Relationship (SAR) libraries. We utilize a HATU-mediated amidation for its high tolerance of diverse amines, followed by an optional oxidation step to access the sulfone (1,1-dioxide) derivatives, which are crucial for HCV NS5B inhibition.

Protocol A: Library-Scale Amidation (General Procedure)

Objective: Synthesis of N-substituted benzo[b]thiophene-3-carboxamides from the carboxylic acid precursor.

Reagents:

  • Benzo[b]thiophene-3-carboxylic acid (1.0 equiv)[4]

  • Amine (R-NH2) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve benzo[b]thiophene-3-carboxylic acid (0.5 mmol) in anhydrous DMF (3.0 mL).

  • Coupling Agent: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.75 mmol, 285 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester. Note: Solution usually turns yellow.

  • Amine Addition: Add the specific amine (0.6 mmol) dropwise.

  • Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass [M+H]+).

  • Workup (High Throughput):

    • Dilute reaction mixture with EtOAc (15 mL).

    • Wash sequentially with 1N HCl (2 x 5 mL), Sat. NaHCO3 (2 x 5 mL), and Brine (5 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Sulfone Oxidation (1,1-Dioxide Formation)

Context: Many HCV inhibitors require the oxidized benzothiophene core to increase polarity and alter the ring puckering.

Reagents:

  • Amide Product from Protocol A (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.5 equiv)

  • Solvent: DCM (Dichloromethane)

Methodology:

  • Dissolve the benzothiophene-3-carboxamide derivative in DCM (0.1 M concentration).

  • Cool to 0°C in an ice bath.

  • Add m-CPBA portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 6 hours.

  • Quench: Add 10% Na2S2O3 (aq) to destroy excess peroxide.

  • Extraction: Wash with Sat. NaHCO3 to remove m-chlorobenzoic acid byproduct.

  • Isolate: Dry and concentrate.

Biological Evaluation: JNK1 Kinase Inhibition

Once synthesized, compounds should be screened for potency against JNK1 (c-Jun N-terminal Kinase 1). We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) over traditional radiometric assays for higher throughput and sensitivity.

Assay Principle

The assay detects the displacement of a tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) from the JNK1 antibody-tagged kinase by the test compound.

Experimental Workflow
  • Preparation: Prepare 3-fold serial dilutions of test compounds in 100% DMSO (Top concentration 10 mM).

  • Incubation:

    • Add 2.5 µL of compound solution to a 384-well plate.

    • Add 5 µL of Kinase/Antibody Mix (JNK1 + Eu-anti-GST antibody).

    • Add 2.5 µL of Tracer (Kinase Tracer 199).

  • Equilibrium: Incubate at RT for 60 minutes in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Calculation: Calculate the Emission Ratio (665/615). Determine IC50 using a sigmoidal dose-response curve.

Figure 2: Synthesis & Assay Workflow

Workflow Start Benzo[b]thiophene- 3-carboxylic acid Step1 Activation (HATU/DIPEA) Start->Step1 Inter Activated Ester Step1->Inter Step2 Amidation (+ R-NH2) Inter->Step2 Prod1 Carboxamide Derivative Step2->Prod1 Step3 Oxidation (mCPBA) Prod1->Step3 Optional (HCV/RhoA) Assay JNK1 TR-FRET Screening Prod1->Assay Prod2 Sulfone (1,1-dioxide) Derivative Step3->Prod2 Prod2->Assay

Caption: Integrated workflow from chemical synthesis to biological validation.

Case Study Data: SAR Optimization

The table below summarizes a hypothetical optimization campaign targeting JNK1, demonstrating the impact of the R-group on the carboxamide nitrogen.

Compound IDR-Group (Amide)JNK1 IC50 (nM)LogPNotes
BT-01 -H (Primary Amide)>10,0002.1Poor potency; lacks hydrophobic fill.
BT-05 -Phenyl8503.4Improved; Pi-stacking in hydrophobic pocket.
BT-12 -4-Fluoro-phenyl1203.6Halogen bond improves affinity.
BT-23 -(4-Piperazin-1-yl)phenyl15 2.8Solubilizing group + H-bond to Asp residue.
BT-23-Ox (Sulfone Analog of BT-23)4501.9Loss of potency (Ring puckering affects fit).

Interpretation: While oxidation (BT-23-Ox) reduces JNK1 activity, it is often beneficial for HCV NS5B targets, highlighting the need for target-specific scaffold tuning.

Troubleshooting & Optimization

  • Low Yield in Amidation: If the amine is sterically hindered (e.g., tert-butyl), switch from HATU to SOCl2 (Thionyl Chloride) to generate the acid chloride intermediate. Reflux the acid in SOCl2 for 2 hours, evaporate, and then react with the amine.

  • Oxidation Selectivity: If over-oxidation or ring opening occurs with mCPBA, switch to Oxone® in Methanol/Water for a milder sulfone formation.

  • Solubility: Benzo[b]thiophenes are lipophilic. Ensure final compounds for biological assays are dissolved in DMSO and diluted such that the final DMSO concentration in the assay is <1%.

References

  • JNK Inhibitors: "Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase." Journal of Medicinal Chemistry.

  • HCV NS5B Inhibitors: "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS One.[5]

  • RhoA/ROCK Pathway: "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Bioorganic Chemistry.

  • Synthesis Protocol: "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances.

Sources

Application Note: Benzo[b]thiophene-3-carboxamide as a Potential MAO Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Monoamine oxidases (MAO-A and MAO-B) are pivotal flavoenzymes regulating neurotransmitter homeostasis.[1] While MAO-A inhibition is associated with antidepressant effects, MAO-B inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).

This application note details the evaluation of Benzo[b]thiophene-3-carboxamide derivatives. Unlike the classic indole or coumarin scaffolds, the benzo[b]thiophene core offers unique lipophilic stacking interactions within the enzyme's active site. The 3-carboxamide moiety is strategically designed to function as a hydrogen bond donor/acceptor, potentially anchoring the molecule near the FAD cofactor or the entrance cavity residues (e.g., Tyr326 in MAO-B).

This guide provides a validated workflow for the synthesis, enzymatic inhibition assay, and kinetic characterization of these compounds.

Chemical Basis & Structure-Activity Relationship (SAR)

The benzo[b]thiophene scaffold mimics the indole ring of serotonin but with altered electronic properties due to the sulfur atom.

  • Lipophilic Core: The bicyclic system engages in

    
    -
    
    
    
    stacking with the aromatic cage of the MAO active site (Tyr398, Tyr435).
  • 3-Carboxamide Linker: Acts as a bioisostere to the 3-carbonyl or 3-hydroxyl groups found in other inhibitors. It provides rigidity and a dipole capable of interacting with the "gate" residues (Ile199 in MAO-B).

  • Substituent Effects:

    • Electron-Donating Groups (EDGs) (e.g., -OMe, -CH3) on the phenyl ring often enhance potency by increasing electron density for stacking.

    • Halogens (e.g., -Cl, -F) can improve metabolic stability and occupy hydrophobic pockets.

Experimental Workflow Overview

The following diagram outlines the critical path from chemical synthesis to lead validation.

ExperimentalWorkflow Synth Chemical Synthesis (Amide Coupling) Purify Purification (Flash Chrom. & NMR) Synth->Purify Screen Primary Screen (10 µM Fixed Conc.) Purify->Screen IC50 Dose-Response (IC50 Determination) Screen->IC50 >50% Inh. Kinetic Kinetic Analysis (Lineweaver-Burk) IC50->Kinetic Dock Molecular Docking (Mechanism Validation) IC50->Dock

Figure 1: Integrated workflow for the development of Benzo[b]thiophene-3-carboxamide MAO inhibitors.

Protocol A: Chemical Synthesis (General Procedure)

Objective: To synthesize


-substituted benzo[b]thiophene-3-carboxamides via amide coupling.
Reagents
  • Starting Material: Benzo[b]thiophene-3-carboxylic acid (CAS: 5381-25-9).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DMF or DCM.

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Activation: Dissolve benzo[b]thiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the appropriate amine (R-NH2, 1.1 equiv) and DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc).

  • Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify the crude residue using silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6) and HRMS. Key signal: Amide -NH proton typically appears at

    
     8.0–9.5 ppm.
    

Protocol B: In Vitro MAO Inhibition Assay

Objective: Quantify inhibitory potency using the Kynuramine Deamination Assay . This fluorometric/spectrophotometric assay is robust and avoids radioactive substrates.

Principle: MAO oxidizes Kynuramine to an aldehyde intermediate, which spontaneously cyclizes to 4-Hydroxyquinoline (4-HQ) .

  • Measurement: Fluorescence (Ex: 310 nm, Em: 400 nm) or Absorbance (316 nm).

  • Sensitivity: Fluorescence is preferred for IC50 determination due to higher signal-to-noise ratio.

Materials
  • Enzyme: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus/insect cells).

  • Substrate: Kynuramine dihydrobromide.

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Assay Procedure (96-Well Plate Format)
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

  • Enzyme Incubation:

    • Add 170 µL of Phosphate Buffer (pH 7.4) to each well.

    • Add 10 µL of Test Compound (various concentrations).

    • Add 10 µL of MAO-A or MAO-B enzyme solution (approx. 0.015 mg/mL protein).

    • Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add 10 µL of Kynuramine substrate (Final conc: 45 µM for MAO-A, 30 µM for MAO-B; approx. 2x Km).

  • Measurement:

    • Incubate at 37°C for 30 minutes.

    • Stop Reaction: Add 75 µL of 2N NaOH.

    • Read: Measure fluorescence (Ex 310 / Em 400).

Data Analysis

Calculate the Percent Inhibition using the formula:


[2][3]

Determine IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.

Protocol C: Kinetic Analysis (Mechanism of Action)

To determine if the inhibition is competitive, non-competitive, or mixed, perform the assay at varying substrate concentrations.

  • Setup: Prepare 4-5 concentrations of Kynuramine (e.g., 10, 20, 40, 80, 160 µM).

  • Inhibitor: Test at 0 (Control), IC25, and IC50 concentrations of the inhibitor.

  • Plotting: Generate a Lineweaver-Burk Plot (

    
     vs 
    
    
    
    ).

Interpretation Table:

Inhibition TypeVmaxKmIntersection Point
Competitive UnchangedIncreasesY-axis
Non-Competitive DecreasesUnchangedX-axis
Mixed DecreasesChangesQuadrant II or III

Molecular Docking & Computational Validation

Objective: Rationalize the binding mode of the 3-carboxamide derivative.

  • Software: AutoDock Vina or Gold.

  • PDB Targets:

    • MAO-B: PDB ID: 2V5Z (Co-crystallized with Safinamide).

    • MAO-A: PDB ID: 2Z5X (Co-crystallized with Harmine).

  • Key Interactions to Verify:

    • FAD Cofactor: Look for proximity (< 4 Å) to the flavin ring.

    • Selectivity Gate: For MAO-B, check interactions with Tyr326 and Ile199 . The benzo[b]thiophene core should occupy the hydrophobic entrance cavity, while the carboxamide tail may extend toward the FAD.

MAO_Mechanism Substrate Substrate (Amine) Complex E-S Complex Substrate->Complex Enzyme MAO-FAD (Oxidized) Enzyme->Complex Product Imine -> Aldehyde Complex->Product ReducedEnz MAO-FADH2 (Reduced) Complex->ReducedEnz Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Non-Comp. Binding

Figure 2: Enzymatic mechanism of MAO and potential interference points by the inhibitor.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Fluorescence Autofluorescence of compoundCheck compound fluorescence without enzyme. Use 316 nm Absorbance method if interference persists.
Low Enzyme Activity Freeze/Thaw cyclesAliquot MAO enzymes; do not refreeze. Store at -80°C.
Inconsistent IC50 Solubility issuesEnsure DMSO < 1%. Check for precipitation in buffer.
No Selectivity Non-specific bindingVerify binding with HSA (Human Serum Albumin) or use a detergent (0.01% Triton X-100) in the buffer.

References

  • Secci, D., et al. (2019). "Benzo[b]thiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: Design, synthesis, and biological activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Reis, J., & Binda, C. (2023).[4] "Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays." Methods in Molecular Biology.

  • Mathew, B., et al. (2024).[5][6] "Enzyme Inhibition Assays for Monoamine Oxidase." Methods in Molecular Biology.

  • Sigma-Aldrich. "Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) Technical Bulletin."

  • Ferreira, H., et al. (2024).[5] "Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis and Biological Evaluation." Pharmaceuticals.[2][7][8]

Sources

Technical Guide: Derivatization of Benzo[b]thiophene-3-carboxamide for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Kinase Inhibition (Aurora A/B) and RhoA/ROCK Pathway Modulation

Executive Summary & Strategic Rationale

The benzo[b]thiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 2-carboxamide isomer. Its planar, bicyclic aromatic core effectively mimics the adenine ring of ATP, making it a potent scaffold for developing Type I kinase inhibitors, particularly for Aurora Kinases (A/B) and the RhoA/ROCK pathway .

Why this scaffold?

  • Lipophilicity & Permeability: The sulfur atom enhances lipophilicity (LogP) compared to indole analogs, improving membrane permeability.

  • H-Bonding Capability: The 3-carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase ATP-binding pockets.

  • Synthetic Versatility: The C2 position is highly activated for electrophilic substitution or palladium-catalyzed cross-coupling, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Logic & SAR Strategy

To maximize biological efficacy, derivatization must follow a logic driven by the target binding pocket.

SAR Design Principles
  • The Core (Scaffold): Provides hydrophobic interactions (Van der Waals) within the binding pocket.

  • Position 3 (Amide): The primary "warhead" for H-bonding. Substituents on the amide nitrogen (R1) modulate solubility and steric fit.

  • Position 2 (Electronic Tuning): Substitution here (R2) stabilizes the core and can extend into the solvent-accessible region or a hydrophobic back-pocket.

Visualization: SAR & Derivatization Logic

SAR_Logic Core Benzo[b]thiophene Core (Hydrophobic Scaffold) Pos3 3-Carboxamide (R1) (H-Bond Donor/Acceptor) Core->Pos3 Scaffold Pos2 C2-Position (R2) (Electronic/Steric Tuning) Core->Pos2 Functionalization Target Biological Target (Aurora Kinase / RhoA) Pos3->Target Hinge Binding Pos2->Target Selectivity Filter Outcome Inhibition & Apoptosis Target->Outcome Downstream Effect

Figure 1: Structural Activity Relationship (SAR) logic flow for optimizing the benzo[b]thiophene-3-carboxamide scaffold.

Synthetic Protocols

This section details the conversion of benzo[b]thiophene-3-carboxylic acid into a library of bioactive carboxamides.

Protocol A: Core Activation & Amide Coupling (Library Generation)

Objective: Synthesize a diverse library of N-substituted-benzo[b]thiophene-3-carboxamides. Mechanism: Activation of the carboxylic acid via HATU prevents racemization (if chiral amines are used) and ensures high yields with sterically hindered amines.

Materials
  • Precursor: Benzo[b]thiophene-3-carboxylic acid (1.0 equiv)

  • Reagents: HATU (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Amines: Diverse primary/secondary amines (1.1 equiv)

Step-by-Step Methodology
  • Preparation: Dissolve benzo[b]thiophene-3-carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL) in a generic reaction vial.

  • Activation: Add DIPEA (1.0 mmol, 174 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature (RT) for 15 minutes. Visual Check: Solution should turn slightly yellow.

  • Coupling: Add the specific amine (0.55 mmol).

    • Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Quenching: Dilute with EtOAc (20 mL) and wash sequentially with:

    • 1N HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

    • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid.

    • Brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: C2-Functionalization (Advanced Optimization)

To increase potency against kinases like Aurora A, a substituent at C2 is often required. Method: Lithiation followed by electrophilic trapping.

  • Lithiation: Dissolve the N-protected benzo[b]thiophene-3-carboxamide in anhydrous THF at -78°C.

  • Deprotonation: Add n-BuLi (2.2 equiv) dropwise. Stir for 1 hour at -78°C.

    • Critical: The C2 proton is the most acidic on the ring system.

  • Substitution: Add electrophile (e.g., Methyl iodide, aldehydes, or iodine for subsequent Suzuki coupling).

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Biological Validation: Kinase Inhibition Assay

Once the library is synthesized, compounds must be screened. The ADP-Glo™ Kinase Assay is recommended for its high sensitivity and Z' factor.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Experimental Workflow

Assay_Workflow Prep Compound Prep (DMSO Stock) Reaction Kinase Reaction (Enzyme + Substrate + ATP) Prep->Reaction Depletion ADP-Glo Reagent (Deplete Unused ATP) Reaction->Depletion 60 min incubation Detection Detection Reagent (Convert ADP -> ATP -> Light) Depletion->Detection 40 min incubation Readout Luminescence Measurement (IC50 Calculation) Detection->Readout Plate Reader

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Screening Assay.

Protocol Steps
  • Compound Dilution: Prepare 3x serial dilutions of derivatives in DMSO (10 mM start).

  • Enzyme Mix: Dilute Aurora A Kinase (0.2 ng/µL) in 1x Kinase Buffer.

  • Substrate Mix: Prepare ATP (10 µM) and Histone H3 substrate.

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min.

    • Add 4 µL Substrate Mix to start reaction. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. Add 20 µL Kinase Detection Reagent. Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC₅₀.

Data Summary & Troubleshooting

Expected Data Ranges (Reference Compounds)
Compound ClassR1 (Amide)R2 (C2-Pos)TargetExpected IC₅₀
Reference A 4-fluorophenylHAurora A500 - 1000 nM
Optimized B 4-(4-methylpiperazin)phenylMethylAurora A< 50 nM
Derivative C BenzylHRhoA/ROCK1 - 5 µM
Expert Troubleshooting
  • Low Yield in Coupling: If the acid chloride method fails due to instability, switch to T3P (Propylphosphonic anhydride) in EtOAc. It is a milder coupling agent that often works for electron-poor anilines.

  • Solubility Issues: The benzo[b]thiophene core is very hydrophobic. If compounds precipitate in the kinase assay, ensure the final DMSO concentration is < 1% but maintain intermediate dilutions in 10% DMSO.

  • Regioselectivity (C2 vs C7): During lithiation (Protocol B), strictly maintain -78°C. Higher temperatures can lead to lithiation at C7 or ring opening.

References

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Source: PubMed / NIH Link:[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: Taylor & Francis Online Link:[Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Source: European Journal of Medicinal Chemistry (via PubMed) Link:[Link]

  • Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists. (Contextual comparison for regiochemistry). Source: European Journal of Medicinal Chemistry Link:[Link][1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-alkylation of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BT-3-AMIDE-ALK Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Introduction: The Synthetic Challenge

You are attempting to functionalize the primary amide of Benzo[b]thiophene-3-carboxamide . This is a deceptive substrate.[1] While the benzo[b]thiophene core is robust, the primary amide (


) presents a classic "selectivity paradox" in organic synthesis:
  • Acidity: The

    
     protons are weakly acidic (
    
    
    
    ), requiring significant basicity for deprotonation.[1]
  • Ambident Nucleophilicity: The resulting amidate anion can react at the Nitrogen (desired) or the Oxygen (undesired O-alkylation/imidate formation).

  • Over-Alkylation: Once mono-alkylated (

    
    ), the remaining proton often becomes more acidic or the product remains nucleophilic, leading to unwanted tertiary amides (
    
    
    
    ).[1]

This guide provides a self-validating logic system to navigate these issues, moving beyond "recipe following" to "reaction engineering."

Module 1: Strategic Reagent Selection

Do not default to Sodium Hydride (NaH) immediately. Use this decision matrix to select the optimal system for your specific alkylating agent (


).
Decision Matrix: Base & Solvent Systems

ReactionLogic Start Select Alkylating Agent (R-X) Type1 Simple Primary Halide (MeI, EtBr, BnBr) Start->Type1 Type2 Functionalized/Sensitive R-X (Esters, Nitriles, secondary halides) Start->Type2 MethodA Method A: Kinetic Control Base: NaH (1.1 eq) Solvent: DMF/THF (0°C to RT) Type1->MethodA Fast, High Conversion MethodB Method B: The 'Cesium Effect' Base: Cs2CO3 (1.5 eq) Solvent: DMF (RT to 60°C) Type2->MethodB High Chemoselectivity Result1 Risk: Bis-alkylation MethodA->Result1 Result2 Benefit: Mono-selective MethodB->Result2

Figure 1: Decision tree for selecting reaction conditions based on electrophile complexity.

Comparative Analysis of Conditions
ParameterMethod A: Sodium Hydride (NaH) Method B: Cesium Carbonate (

)
Mechanism Irreversible deprotonation (Kinetic)Equilibrium deprotonation (Thermodynamic)

Match
NaH (

35) >>> Amide (

17)

(

10.3) < Amide (

17)*
Key Advantage Rapid reaction; drives difficult substrates."Cesium Effect": High mono-selectivity; tolerates esters/nitriles.[1]
Key Risk Bis-alkylation; hydrolysis if wet.[1]Slower reaction; requires polar solvent (DMF).
Recommendation Use for simple methyl/ethyl groups.[1]Preferred for drug discovery intermediates.[1]

*Note: While Carbonate is theoretically too weak, the high solvation energy of the Cesium cation in DMF shifts the equilibrium forward, allowing the reaction to proceed.

Module 2: Execution Protocols

Protocol A: The "Cesium Effect" (Recommended for Selectivity)

Best for: Preventing over-alkylation and tolerating sensitive groups on the alkyl halide.

  • Preparation: Dry DMF (N,N-Dimethylformamide) over molecular sieves (4Å) for 24 hours. Water is the enemy of yield here.[1]

  • Setup: In a flame-dried flask, dissolve Benzo[b]thiophene-3-carboxamide (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 equiv). The mixture may become a suspension.
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes. This pre-complexation step is critical for the Cesium ion to coordinate with the amide oxygen.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If using a chloride (

      
      ), add TBAI  (Tetrabutylammonium iodide, 0.1 equiv) or NaI  (0.5 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
      
  • Reaction: Heat to 60°C . Monitor by LCMS.[1]

    • Endpoint: usually 4–12 hours.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: The NaH "Brute Force" (High Reactivity)

Best for: Unreactive alkyl halides or simple methylation.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Base Prep: Add NaH (60% dispersion in oil, 1.2 equiv) to the flask. Wash with dry hexane 2x to remove oil if lipophilic impurities are a concern (optional for scale <100mg).

  • Solvent: Add dry THF or DMF (0°C).

  • Deprotonation: Add Benzo[b]thiophene-3-carboxamide (1.0 equiv) slowly. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 15 mins, then RT for 15 mins.
    
    • Visual Check: The solution often turns yellow/orange as the amidate anion forms.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly.

  • Quench: CRITICAL: Quench with saturated

    
     at 0°C. Do not add water directly to NaH.
    

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant O-Alkylation (Imidate formation). Why?

Diagnosis: This is explained by Pearson’s HSAB (Hard and Soft Acids and Bases) theory.[2]

  • The Amide Anion: The Oxygen is "Hard" (high charge density); the Nitrogen is "Soft."

  • The Electrophile: "Hard" electrophiles (e.g., Alkyl Sulfonates like Tosylates/Mesylates, or presence of Silver salts) prefer the Oxygen.[1] "Soft" electrophiles (Alkyl Iodides/Bromides) prefer the Nitrogen.

Corrective Action:

  • Switch Leaving Group: If using a Tosylate (

    
    ), switch to an Iodide (
    
    
    
    ).[1]
  • Solvent Switch: Change from THF to DMF or DMSO. Polar aprotic solvents favor N-alkylation by solvating the cation (

    
    /
    
    
    
    ), leaving the "naked" anion to react via its most nucleophilic site (Nitrogen) under thermodynamic control.
Q2: The reaction stalls at 50% conversion.

Diagnosis:

  • Moisture: If using NaH, your base may have died due to wet solvent.[1]

  • Product Inhibition: The mono-alkylated product might be hydrogen-bonding with the unreacted starting material, reducing reactivity.

Corrective Action:

  • Add Heat: Increase temperature to 80°C (Method B only).

  • Add Catalyst: Add 10 mol% TBAI (Phase Transfer Catalyst). This helps solubilize the inorganic base/anion interface.[1]

Q3: I am getting Bis-alkylation (Tertiary Amide).

Diagnosis: The mono-alkylated product (


) is still acidic enough to be deprotonated by excess base, or the reaction is too fast.

Corrective Action:

  • Switch to Method B (

    
    ):  The "Cesium Effect" is documented to suppress bis-alkylation due to steric crowding around the Cesium-coordinated intermediate.
    
  • Stoichiometry Control: Reduce Alkyl Halide to 0.95 equiv. It is better to have unreacted starting material (separable) than bis-alkylated byproduct (difficult to separate).

Module 4: Mechanistic Visualization

Understanding the competition between pathways is crucial for optimization.

Mechanism SM Benzo[b]thiophene -3-carboxamide Anion Amidate Anion (Resonance Hybrid) SM->Anion Deprotonation Base Base (NaH or Cs2CO3) Base->Anion PathN Path N: Soft-Soft (Thermodynamic) Anion->PathN Alkyl Iodide/Bromide Polar Solvent PathO Path O: Hard-Hard (Kinetic) Anion->PathO Alkyl Tosylate/Sulfate Silver Salts ProdN N-Alkyl Amide (DESIRED) PathN->ProdN ProdO Imidate Ester (UNDESIRED) PathO->ProdO Bis Bis-Alkyl Amide ProdN->Bis Excess Base/RX

Figure 2: Mechanistic pathway showing the divergence between N- and O-alkylation based on HSAB principles.

References

  • The "Cesium Effect" in Amide Alkylation

    • Fiumara, A. et al. "Cesium Carbonate Promoted N-Alkylation of Carboxamides."[1] Tetrahedron, 2008 .[1]

    • Insight: Establishes the role of Cesium in suppressing over-alkylation and promoting mono-selectivity.[1]

    • (Representative link for Cesium Effect context)

  • General Amide N-Alkylation Reviews

    • "N-Alkyl amide synthesis via N-alkylation of amides." Royal Society of Chemistry Advances, 2019 .[1]

    • Insight: Comprehensive review of base/solvent systems for primary amides.[1]

  • Benzo[b]thiophene Chemistry

    • "Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
    • Insight: Validates the stability of the 3-carboxamide scaffold under basic conditions.
  • HSAB Theory in Ambident Nucleophiles

    • Pearson, R. G.[1] "Hard and Soft Acids and Bases."[1] Journal of the American Chemical Society.[1]

    • Insight: Theoretical grounding for O- vs N-alkylation selectivity.[1][2]

Sources

Addressing off-target effects of Benzo[b]thiophene-3-carboxamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Benzo[b]thiophene-3-carboxamide derivatives. It addresses the specific physical and biological liabilities associated with this privileged scaffold, distinguishing between technical artifacts (assay interference) and genuine polypharmacology.

Status: Active Specialist: Senior Application Scientist Scope: Assay Interference, Kinase Selectivity, Solubility, and Fluorescence Artifacts.

Executive Summary: The "Privileged" but Promiscuous Scaffold

Benzo[b]thiophene-3-carboxamides are widely utilized in medicinal chemistry as ATP-competitive kinase inhibitors (e.g., JNK1, IKK


) and modulators of protein-protein interactions (e.g., RAGE, Amyloid-

).

However, this scaffold presents three distinct challenges that often lead to false positives in high-throughput screening (HTS):

  • Intrinsic Fluorescence: The fused aromatic system is highly emissive, interfering with fluorescence-based readouts (FRET, FP).

  • Colloidal Aggregation: Planar stacking can induce non-specific protein sequestration.

  • Structural Promiscuity: As an adenine mimetic, it frequently hits off-target kinases (DYRK1A, FLT3, CLK1) if the "decoration" (R-groups) is not optimized.

Troubleshooting Guide & FAQs

Category A: Optical & Assay Interference

Q: I am seeing potent inhibition in my fluorescence polarization (FP) assay, but the IC50 shifts significantly when I change the probe concentration. Is this real?

Diagnosis: Likely Autofluorescence Interference . Benzo[b]thiophene derivatives are known fluorophores, often emitting in the blue-green region (350–500 nm). If your assay uses a fluorophore in this range (e.g., FAM, FITC), the compound's emission can mask the signal, appearing as "inhibition" or "binding" depending on the readout logic.

Action Plan:

  • Run a Spectral Scan: Dissolve the compound in assay buffer (no protein/probe) and scan emission from 300–600 nm.

  • Switch Readouts: Validate the hit using a non-optical assay, such as Mass Spectrometry (LC-MS/MS) or a radiometric

    
    P-ATP assay.
    
  • Red-Shift the Assay: If you must use fluorescence, switch to red-shifted dyes (e.g., Alexa Fluor 647 or Cy5), which are less likely to overlap with the benzo[b]thiophene emission spectrum.

Q: My dose-response curve is incredibly steep (Hill slope > 2.0), and the activity disappears when I add BSA or Triton X-100. What is happening?

Diagnosis: Colloidal Aggregation . This scaffold is planar and hydrophobic. At micromolar concentrations, these molecules can stack to form colloidal particles that sequester enzymes non-specifically. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.

Action Plan:

  • The Detergent Test: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 . If the IC50 increases by >10-fold (potency loss), the inhibition was likely due to aggregation.

  • Centrifugation: Spin the compound solution at high speed (10,000 x g) before adding enzyme. If the pellet contains the compound and the supernatant is inactive, it is an aggregator.

Category B: Biological Selectivity (Polypharmacology)[1][2]

Q: I designed this molecule to target IKK


, but I'm seeing toxicity in cell lines driven by JNK or DYRK1A pathways. Is this an off-target effect? 

Diagnosis: Scaffold Promiscuity (ATP Mimicry). The carboxamide group at the 3-position often acts as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. This allows the molecule to dock into the hinge region of multiple kinases.

  • Known Off-Targets: JNK1, DYRK1A, CLK1, and FLT3.

  • Mechanism: The benzo[b]thiophene core occupies the hydrophobic pocket, while the carboxamide interacts with the hinge residues (e.g., the "gatekeeper").

Action Plan:

  • Thermal Shift Assay (TSA): Screen the compound against a panel of diverse kinases. If you see

    
     shifts across unrelated families (e.g., Tyrosine Kinases AND Ser/Thr Kinases), the core is too promiscuous.
    
  • Selectivity Profiling: Do not rely on a single kinase assay. Use a "ScanMAX" type panel (96+ kinases) early in the lead optimization phase.

Visualizing the Interference Logic

The following diagram illustrates the decision tree for validating hits derived from this scaffold.

TroubleshootingLogic Start Unexpected Assay Result (High Potency / Steep Slope) Check1 Check Hill Slope & Solubility Start->Check1 BranchAgg Hill Slope > 2.0 Sensitive to Detergent? Check1->BranchAgg Physical Check BranchFluo Interference in Blue/Green Channel? Check1->BranchFluo Optical Check BranchBio Hill Slope ~1.0 Structure-Activity Relationship (SAR) holds? Check1->BranchBio Biological Check AggConfirmed Artifact: Colloidal Aggregation (False Positive) BranchAgg->AggConfirmed Yes (Add 0.01% Triton) FluoConfirmed Artifact: Autofluorescence (False Positive) BranchFluo->FluoConfirmed Yes (Spectral Scan) ValidHit Valid Binder Proceed to Selectivity Check BranchBio->ValidHit OffTarget Check Known Off-Targets: JNK1, DYRK1A, FLT3 ValidHit->OffTarget

Figure 1: Decision matrix for distinguishing between aggregation, optical interference, and true kinase inhibition.

Standardized Validation Protocols

Protocol A: The "Detergent Sensitivity" Test (Aggregation Check)

Purpose: To confirm if inhibition is driven by non-specific colloidal sequestration.

  • Preparation: Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl

      
      ).
      
    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Incubation:

    • Pre-incubate the Benzo[b]thiophene-3-carboxamide derivative (at IC

      
       concentration) in both Buffer A and Buffer B for 15 minutes at Room Temperature (RT).
      
    • Add the enzyme (Kinase) and incubate for another 10 minutes.

  • Reaction: Initiate with ATP/Substrate.

  • Analysis:

    • If Activity in Buffer A is 0% (Inhibited) AND Activity in Buffer B is >80% (Active), the compound is an aggregator .

    • Pass Criteria: The IC

      
       should remain within a 3-fold range between Buffer A and B.
      
Protocol B: Autofluorescence Spectral Scan

Purpose: To quantify optical interference in fluorescence-based assays (e.g., LanthaScreen, FP).

  • Dilution: Prepare a 10

    
    M solution of the compound in the assay buffer (ensure DMSO concentration matches the assay, typically <1%).
    
  • Blanking: Use a buffer-only control to subtract background.

  • Scan Parameters:

    • Excitation: Set to assay excitation wavelength (e.g., 485 nm for FITC/FAM).

    • Emission Scan: 500 nm to 700 nm (Step size: 2 nm).

  • Interpretation:

    • If a peak is observed near the assay's emission filter (e.g., 520 nm), the compound is interfering.

    • Correction: Use a "Time-Resolved Fluorescence Resonance Energy Transfer" (TR-FRET) readout if possible, as the time delay (microseconds) filters out the compound's short-lived prompt fluorescence.

Comparative Data: Scaffold Liabilities

FeatureBenzo[b]thiophene-3-carboxamideThiophene-3-carboxamide (e.g., TPCA-1)Impact on Assay
Fluorescence High (Extended conjugation)Low/ModerateFalse positives in FP/FRET assays.
Solubility Low (Lipophilic planar core)ModerateHigh risk of aggregation/precipitation.
Selectivity Promiscuous (JNK, IKK, DYRK1A)Moderate (IKK selective)Requires broad kinase profiling.
Metabolic Stability Variable (S-oxidation risk)VariablePotential for reactive metabolite formation.

References

  • Scaffold Biological Activity & Versatility

    • Benzothiophene: Assorted Bioactive Effects.[1][2] International Journal of Pharmaceutical Sciences (2024). A review of the structural diversity and biological applications of the scaffold.

  • Kinase Inhibition & ATP Mimicry (JNK/IKK)

    • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
  • Aggregation & Assay Interference

    • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta Aggregation.[3] (Highlights the scaffold's ability to modulate protein aggregation, a proxy for colloidal interference).

  • Fluorescence Properties

    • Absorption and emission spectra of benzothiophene.[4] (Fundamental physical chemistry data confirming the emissive nature of the scaffold compared to simple thiophenes).

Sources

Minimizing degradation of Benzo[b]thiophene-3-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation in Solution

Introduction

Welcome to the technical support hub for Benzo[b]thiophene-3-carboxamide scaffolds. This structural motif is increasingly common in kinase inhibitors, SIRT modulators, and anti-inflammatory agents. However, its dual-nature reactivity—combining an electron-rich sulfur heterocycle with a hydrolytically sensitive amide—presents unique stability challenges in solution.

This guide moves beyond generic advice. We dissect the specific molecular vulnerabilities of the benzo[b]thiophene core and the carboxamide side chain, providing you with a mechanistic roadmap to stabilize your compound during formulation and assay development.

Part 1: Diagnostic & Troubleshooting Logic

Before modifying your protocol, use this decision tree to identify the specific mode of degradation you are witnessing.

TroubleshootingFlow Start Issue: Purity Loss in Solution LCMS Analyze via LC-MS Start->LCMS MassShift16 Mass Shift: +16 or +32 Da LCMS->MassShift16 Oxidative Pattern MassShiftNeg1 Mass Shift: +1 Da (Acid) RT Shift: Earlier (Polar) LCMS->MassShiftNeg1 Hydrolytic Pattern NewPeakSameMass New Peak / Same Mass (Isomer/Dimer) LCMS->NewPeakSameMass Photolytic Pattern Oxidation Diagnosis: S-Oxidation (Sulfoxide/Sulfone) MassShift16->Oxidation Hydrolysis Diagnosis: Amide Hydrolysis (Carboxylic Acid) MassShiftNeg1->Hydrolysis Photolysis Diagnosis: Photodegradation (Dimerization/Ring Opening) NewPeakSameMass->Photolysis ActionOx Action: Degas solvents, Add Antioxidants (BHT), Check DMSO quality Oxidation->ActionOx ActionHyd Action: Adjust pH (4-7), Remove protic solvents, Store < -20°C Hydrolysis->ActionHyd ActionPhoto Action: Amber glassware, Foil wrap, Yellow light lab Photolysis->ActionPhoto

Figure 1: Diagnostic logic flow for identifying degradation pathways based on LC-MS mass shifts and retention time (RT) changes.

Part 2: Critical Degradation Modules

Module 1: Oxidative Instability (The Sulfur Core)

The Trap: The sulfur atom in the thiophene ring is electron-rich and prone to electrophilic attack. Many researchers focus on the amide bond and miss the fact that S-oxidation is often the primary degradation route in solution, especially in the presence of peroxides or trace metals.

  • Mechanism: Oxidation proceeds sequentially. The parent thioether is oxidized to the sulfoxide (1-oxide) and subsequently to the sulfone (1,1-dioxide) .

  • The Culprit: Common laboratory solvents like PEG-400, Tween-80, and even aged DMSO often contain trace hydroperoxides.

Troubleshooting Q&A:

Q: I see a peak with M+16 and M+32 in my LC-MS. Is this an impurity? A: It is likely a degradation product. M+16 corresponds to the sulfoxide, and M+32 to the sulfone. This indicates oxidative stress in your solvent system.

Q: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO can act as an oxygen transfer agent. Protocol: Use anhydrous, high-purity DMSO (stored under nitrogen). Avoid "old" DMSO that has been opened and sitting on the shelf, as it absorbs water and oxygen.

Module 2: Hydrolytic Degradation (The Amide Bond)

The Trap: The carboxamide group at position 3 is susceptible to hydrolysis, converting the neutral amide into the corresponding Benzo[b]thiophene-3-carboxylic acid . This reaction is pH-dependent and accelerated by heat.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Diagnostic: The hydrolysis product (carboxylic acid) is significantly more polar than the parent amide. On reverse-phase HPLC, it will elute earlier (shorter retention time).

Troubleshooting Q&A:

Q: My compound precipitates after 24 hours in buffer. Why? A: Check the pH. If hydrolysis occurs, the resulting carboxylic acid might be less soluble than the amide depending on the solution pH relative to the acid's pKa.

Q: What is the safe pH range? A: Maintain pH between 4.5 and 7.5 . Avoid strong bases (pH > 9) or strong acids (pH < 2), which catalyze amide hydrolysis rapidly.

Module 3: Photostability

The Trap: Benzothiophene derivatives are chromophores with significant UV absorption. Exposure to ambient lab light (especially fluorescent light) can induce radical formation, leading to dimerization or ring-opening reactions.

Troubleshooting Q&A:

Q: The solution turned yellow overnight. Is it safe to use? A: A color change (yellowing/browning) typically indicates photo-oxidation or polymerization. The solution is compromised. Discard and prepare fresh in amber glass.

Part 3: Mechanistic Visualization

Understanding the chemical pathways allows you to predict stability issues before they ruin an experiment.

DegradationPathways Parent Benzo[b]thiophene- 3-carboxamide (Parent) Sulfoxide Sulfoxide (M+16) (S-Oxidation) Parent->Sulfoxide Peroxides / O2 (Oxidation) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid H2O / H+ or OH- (Hydrolysis) Ammonia NH3 / Amine Parent->Ammonia Byproduct Sulfone Sulfone (M+32) (S-Oxidation) Sulfoxide->Sulfone Excess Oxidant

Figure 2: Chemical degradation pathways: The parent compound splits into oxidative products (red) via the sulfur atom and hydrolytic products (yellow) via the amide group.

Part 4: Standardized Protocols

Table 1: Recommended Formulation Parameters
ParameterRecommendationScientific Rationale
Solvent (Stock) DMSO (Anhydrous, 99.9%)High solubility; minimizes hydrolysis if water-free.
Storage Temp -20°C or -80°CArrhenius equation dictates reduced reaction rates at lower temps.
Headspace Argon or Nitrogen overlayDisplaces oxygen to prevent S-oxidation.
Container Amber Glass (Silanized)Blocks UV light; silanization prevents adsorption to glass.
Additives 0.1% BHT (optional)Acts as a radical scavenger to prevent oxidative chains.
Protocol: Forced Degradation Stress Test (Scoping)

Use this rapid protocol to validate your compound's specific vulnerabilities.

  • Preparation: Prepare a 1 mM stock solution in DMSO.

  • Stress Conditions:

    • Acid: Dilute to 100 µM in 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base: Dilute to 100 µM in 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Dilute to 100 µM in 3% H2O2. Incubate at RT for 2 hours.

    • Control: 100 µM in Water/DMSO (neutral).

  • Analysis: Analyze via HPLC-UV/MS.

    • Success Criteria: >95% recovery of parent in Control.

    • Failure Mode: If >10% degradation in Oxidation, strict exclusion of peroxides is required in all future assays.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[1][3] [Link]

  • Sagardía, F., et al. (1975).[4] Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment.[4] Applied Microbiology.[4] [Link] (Demonstrates biological/oxidative susceptibility of the benzothiophene core).

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions.[5][Link]

  • European Medicines Agency. (2003). ICH Q1B: Photostability Testing of New Drug Substances and Products.[1][2][6][Link]

Sources

Scaling up Benzo[b]thiophene-3-carboxamide synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Benzo[b]thiophene-3-carboxamide Synthesis

Introduction: The C3-Position Challenge

Welcome to the technical support center for benzo[b]thiophene synthesis. Unlike the 2-position, which is easily accessed via lithiation or Fiesselmann cyclization, the 3-position (C3) presents unique electronic and steric challenges during scale-up.

This guide addresses the critical bottlenecks in synthesizing Benzo[b]thiophene-3-carboxamide , specifically focusing on:

  • Regioselective Access: Avoiding C2 contamination.

  • Amidation at Scale: Moving from expensive coupling reagents (HATU/EDC) to robust acid-chloride or mixed-anhydride protocols.

  • Purification: Elimination of chromatography via engineered crystallization.

Module 1: Route Selection & Reaction Engineering

Core Workflow: The "Oxidation-Amidation" Pathway

For multi-kilogram scale-up, the most robust route typically involves the Vilsmeier-Haack formylation followed by Pinnick oxidation and subsequent amidation. Direct lithiation of the parent heterocycle often results in C2/C3 mixtures that are difficult to separate.

Figure 1: Scale-Up Decision Matrix (Amidation Strategy)

AmidationStrategy Start Start: Benzo[b]thiophene-3-carboxylic Acid Scale Batch Scale? Start->Scale Small < 100g Scale->Small Discovery Large > 100g (Kilo Lab) Scale->Large Process Coupling Reagent: HATU/EDC (High Cost, Easy Workup) Small->Coupling Activation Activation Method Large->Activation Amine Add Amine (NH3/R-NH2) Coupling->Amine SOCl2 Thionyl Chloride (SOCl2) (Gas evolution, Robust) Activation->SOCl2 Standard CDI CDI (Carbonyldiimidazole) (No acidic gas, One-pot) Activation->CDI Acid Sensitive SOCl2->Amine CDI->Amine

Caption: Decision tree for selecting the amidation method based on scale and substrate sensitivity. CDI is preferred for safety on intermediate scales.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Synthesis of the Precursor (Benzo[b]thiophene-3-carboxylic acid)

Q: I am seeing significant amounts of the 2-isomer during the Vilsmeier-Haack formylation of benzo[b]thiophene. How do I improve regioselectivity?

A: The C3 position is electronically favored for electrophilic aromatic substitution, but high temperatures can promote thermodynamic equilibration to the C2 position.[1]

  • Root Cause: Reaction temperature > 60°C or insufficient POCl3 stoichiometry.[1]

  • Protocol Adjustment: Maintain the Vilsmeier complex formation at 0–5°C. Add the substrate slowly. Do not exceed 40°C during the heating phase.

  • Purification Tip: The 3-formyl isomer has a significantly higher melting point than the 2-formyl isomer. Recrystallize the crude aldehyde from Ethanol/Water (9:1) before proceeding to oxidation. This is a crucial "purge point" for regioisomers [1].

Q: During the oxidation of the aldehyde to the acid (Pinnick or KMnO4), the reaction stalls or yields a "tarry" byproduct. [1]

A: Benzo[b]thiophenes are susceptible to S-oxidation (sulfoxide/sulfone formation) under strong oxidizing conditions.[1]

  • Recommended Protocol: Use Pinnick Oxidation (NaClO2/NaH2PO4) with 2-methyl-2-butene as a scavenger. This is mild and avoids S-oxidation.

  • Avoid: KMnO4 or Chromic acid on scale, as they frequently oxidize the sulfur atom, leading to the 1,1-dioxide byproduct [2].[1]

Topic B: Amidation Challenges (Acid Amide)

Q: When using Thionyl Chloride (SOCl2) to make the acid chloride, the product turns black/dark brown upon heating.

A: This is a common issue caused by the polymerization of the thiophene ring under harsh acidic/thermal conditions.

  • Fix: Use Catalytic DMF (1-2 mol%). This allows the reaction to proceed at a lower temperature (Reflux in DCM or Toluene at 40-50°C instead of neat SOCl2 at 80°C).

  • Alternative: Switch to Oxalyl Chloride in DCM at room temperature. It is more reactive and generates volatile byproducts, avoiding the thermal stress on the heterocycle.[1]

Q: My yield is low because the acid chloride hydrolyzes back to the acid during the quench with aqueous ammonia.

A: The competition between aminolysis (forming amide) and hydrolysis (forming acid) is mass-transfer limited in biphasic systems.[1]

  • Process Engineering: Do not add aqueous ammonia to the acid chloride. Reverse addition is mandatory: Drip the acid chloride (dissolved in THF or Toluene) into a cold, well-stirred solution of aqueous ammonia/hydroxide.[1]

  • Solvent System: Use a biphasic system like Toluene/Water or DCM/Water .[1] The product (amide) often precipitates at the interface, protecting it from further hydrolysis.[1]

Module 3: Purification Without Chromatography

Chromatography is non-viable for multi-kilo batches. You must rely on solubility differentials.

Figure 2: Downstream Processing Workflow

Purification Crude Crude Reaction Mixture (Amide + Salts + Byproducts) Quench Quench into Water (Precipitation) Crude->Quench Filter Filtration Quench->Filter Wash1 Acid Wash (1M HCl) Removes unreacted amines Filter->Wash1 Solid Cake Wash2 Base Wash (1M NaOH) Removes unreacted acid Wash1->Wash2 Recryst Recrystallization (Solvent: MeOH or EtOH) Wash2->Recryst Final Pure Benzo[b]thiophene-3-carboxamide (>99% HPLC) Recryst->Final

Caption: Standard work-up protocol designed to remove starting materials (Acid/Amine) via pH manipulation, isolating the neutral Amide.

Data Table: Solubility Profile for Recrystallization

SolventT_dissolution (°C)T_crystallization (°C)Recovery (%)Comments
Methanol 65 (Reflux)075-80%Best for removing colored impurities.
Ethyl Acetate 77 (Reflux)2060-70%Good for removing non-polar byproducts.
Toluene 1102585-90%Highest recovery, but may trap trace acid chloride.[1]
DMF/Water 1002590%+Use only if product is highly insoluble in alcohols.

Module 4: Safety & Impurity Profiling

Critical Hazard: Decarboxylation Benzo[b]thiophene-3-carboxylic acids are prone to thermal decarboxylation if heated above 150°C, especially in the presence of copper salts or strong acids.

  • Control: Monitor off-gassing (CO2) during reaction steps. Ensure reactor vents are sized correctly.

Impurity Watchlist:

  • Benzo[b]thiophene (Decarboxylated): Result of overheating.[1][2] Detection: HPLC RT ~ 1.2 relative to Acid.

  • Benzo[b]thiophene-3-nitrile: If using the cyano-hydrolysis route. Detection: IR stretch at ~2220 cm⁻¹.[1]

  • Dimer formation: Occurs if activation agent (SOCl2) is used in large excess without quenching.[1]

References

  • Mancuso, R., & Gabriele, B. (2014).[1] Benzo[b]thiophene-2-carbaldehyde.[2][3] Molbank, 2014(2), M823.[1] Link(Note: Describes the formylation selectivity and handling of aldehyde precursors).[1]

  • Zhang, Y., et al. (2024).[1] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. ResearchGate/NIH. Link(Provides detailed spectral data and oxidation conditions for 3-carboxylic acid derivatives).[1]

  • Liao, Y., et al. (2015).[1][2] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. RSC Advances. Link(Discusses the Gewald-type approach and limitations in regioselectivity).

  • Tan, et al. (2018).[1] Process for the preparation of benzo[b]thiophene derivatives. Patent WO2018122232. (Authoritative source for multi-kilo scale hydrolysis and amidation protocols).

Sources

Validation & Comparative

Comparative study of Benzo[b]thiophene-3-carboxamide and its 2-carboxamide isomer

[1]

Executive Summary

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold serves as a bioisostere for the indole nucleus (tryptophan), offering enhanced lipophilicity and metabolic stability. However, the positional isomerism of the carboxamide group—specifically at the C2 versus C3 position—creates a profound divergence in synthetic accessibility, electronic vectors, and pharmacological utility.

This guide provides a technical comparison of Benzo[b]thiophene-3-carboxamide (3-BTC) and Benzo[b]thiophene-2-carboxamide (2-BTC) .[1]

Key Takeaway:

  • 3-BTC is the dominant scaffold for ATP-competitive kinase inhibition (e.g., JNK, Aurora kinases) due to its "kinked" geometry mimicking the adenine hinge-binding motif.

  • 2-BTC excels in protein-protein interaction (PPI) modulation (e.g., RAGE antagonists, Amyloid-beta modulation) due to a linear vector that facilitates intercalation into flat protein grooves.[1]

Part 1: Structural & Electronic Landscape

The shift of the carboxamide group from C2 to C3 alters the dipole moment and the hydrogen-bond donor/acceptor vector relative to the hydrophobic core.

Table 1: Physicochemical & Synthetic Comparison
Feature2-Carboxamide Isomer (2-BTC) 3-Carboxamide Isomer (3-BTC)
Geometry Linear/Extended: The carbonyl projects along the long axis of the fused ring system.[1]Kinked/Angular: The carbonyl projects perpendicular to the long axis, mimicking the indole side chain.
Electronic Character C2-H Acidity: The C2 proton (in precursors) is significantly more acidic due to sulfur induction, facilitating direct lithiation.Nucleophilic Character: The C3 position is naturally nucleophilic (highest HOMO coefficient), making direct carboxylation difficult without blocking C2.
Primary Binding Mode Intercalator/Groove Binder: Fits into flat hydrophobic pockets or amyloid fibrils.[1]Hinge Binder: Forms bidentate H-bonds with kinase hinge regions (mimics Adenine).[1]
Metabolic Liability Susceptible to S-oxidation and nucleophilic attack at C3 if unsubstituted.[1]C2 is metabolically active; often requires blocking (e.g., with -CH3 or -Cl) to prevent oxidation.[1]
Solubility (LogP) Generally lower solubility due to high planarity and stacking potential.Slightly higher solubility potential due to the angular disruption of stacking.

Part 2: Synthetic Accessibility & Pathways

The synthesis of these isomers requires fundamentally different disconnections. The 2-isomer is kinetically favored via direct metalation, while the 3-isomer often requires electrophilic cyclization or halogen-dance strategies.[1]

Diagram 1: Synthetic Divergence Workflow

This diagram illustrates the distinct chemical pathways required to access each isomer from a common precursor.

SyntheticPathwaysStartBenzo[b]thiophene CorePath2Path A: C2-Functionalization(Kinetic Control)Start->Path2 High Acidity of C2-HPath3Path B: C3-Functionalization(Thermodynamic/Cyclization)Start->Path3 Direct C3 acylation is difficultLithiation1. n-BuLi, THF, -78°C(Direct C2 Deprotonation)Path2->LithiationQuench22. CO2 or IsocyanateLithiation->Quench2Product2Target: 2-CarboxamideQuench2->Product2Precursor2-Alkynyl ThioanisolePrecursorPath3->PrecursorAlternative RouteCyclizationElectrophilic Cyclization(I2 or Cu(II))Precursor->CyclizationConversionPd-Catalyzed AminocarbonylationCyclization->ConversionProduct3Target: 3-CarboxamideConversion->Product3

Caption: Divergent synthetic strategies: Direct lithiation exploits C2 acidity for 2-BTC, while 3-BTC often requires pre-functionalized cyclization or metal-catalyzed carbonylation.[1]

Part 3: Pharmacological Divergence (Case Studies)

Case A: 3-BTC as a Kinase Inhibitor (JNK/Aurora)

The 3-carboxamide isomer is a privileged scaffold for kinase inhibition.[1]

  • Mechanism: The amide nitrogen (H-donor) and the carbonyl oxygen (H-acceptor) are positioned to form a "donor-acceptor" motif that binds to the hinge region of kinases (e.g., JNK1, Aurora A).

  • Structural Advantage: The 3-position vector allows the benzene ring to occupy the hydrophobic back-pocket (Gatekeeper region) while the amide interacts with the solvent front.

  • Evidence: Studies show 3-carboxamide derivatives inhibit JNK1 with IC50 values in the low micromolar to nanomolar range, acting as ATP mimetics [1, 2].[2]

Case B: 2-BTC as a RAGE Antagonist & Amyloid Modulator

The 2-carboxamide isomer is frequently identified in phenotypic screens for protein aggregation and surface receptor blockade.[1]

  • Mechanism: The linear, planar geometry allows intercalation into beta-sheet rich fibrils (Amyloid-beta) or blocking large, flat protein interfaces like the RAGE (Receptor for Advanced Glycation End-products) ligand-binding domain.[1]

  • Structural Advantage: The 2-position substitution extends the aromatic plane, maximizing pi-pi stacking interactions essential for binding to amyloid fibrils or hydrophobic grooves on RAGE [3, 4].[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic[1]

SAR_LogicIso33-Carboxamide IsomerVector3Angular Vector(Mimics Adenine)Iso3->Vector3Iso22-Carboxamide IsomerVector2Linear/Planar Vector(Intercalation)Iso2->Vector2HingeKinase Hinge Region(ATP Pocket)Target3Target: JNK1 / Aurora KinaseHinge->Target3Vector3->Hinge Bidentate H-BondGrooveFlat Hydrophobic Groove(Protein Surface)Target2Target: RAGE / Amyloid-BetaGroove->Target2Vector2->Groove Pi-Stacking

Caption: SAR bifurcation: 3-BTC geometry favors the confined ATP pocket (Kinases), while 2-BTC geometry favors open protein surfaces (RAGE/Amyloids).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Benzo[b]thiophene-2-carboxamide (Copper-Catalyzed)

Targeting the RAGE antagonist scaffold.[1]

Rationale: Direct amidation of 2-halobenzothiophenes is more scalable than lithiation for complex amides.[1]

  • Reagents: 2-Bromobenzo[b]thiophene (1.0 eq), Primary Amine (1.2 eq), CuI (10 mol%), K3PO4 (2.0 eq), N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Solvent: Dioxane (anhydrous).

  • Procedure:

    • Charge a Schlenk tube with CuI and K3PO4. Evacuate and backfill with Argon (3x).

    • Add 2-Bromobenzo[b]thiophene, the amine, DMEDA, and Dioxane.

    • Reaction: Heat to 110°C for 24 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot (high Rf) should disappear.

    • Workup: Cool to RT. Filter through a Celite pad.[1] Wash with EtOAc.[1]

    • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

  • Validation: 1H NMR (DMSO-d6) should show the amide -NH proton as a broad singlet around 8.5-9.0 ppm and the disappearance of the C2-H signal if checking against unsubstituted material.[1]

Protocol B: JNK1 Kinase Inhibition Assay (LanthaScreen™)

Evaluating the 3-carboxamide isomer potency.[1]

Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust for measuring ATP-competitive inhibition.[1]

  • Components: Recombinant JNK1 kinase, Fluorescein-labeled substrate (e.g., STAT1 derivative), Terbium-labeled anti-phospho-antibody, ATP (at Km, approx 1 µM).

  • Compound Prep: Dissolve 3-BTC derivative in 100% DMSO. Prepare 3-fold serial dilutions.

  • Assay Steps:

    • Add 2.5 µL of compound solution to a 384-well plate (Black, low volume).

    • Add 5 µL of Kinase/Antibody mixture. Incubate for 30 mins at RT to allow inhibitor binding.[1]

    • Add 2.5 µL of ATP/Substrate mixture to initiate reaction.

    • Incubation: 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

  • Data Analysis: Calculate the emission ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine IC50.

    • Self-Validation: Reference inhibitor (e.g., SP600125) must yield an IC50 within 3-fold of historical data.

References

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Source: Bioorganic & Medicinal Chemistry Letters (2018).[3] URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link][4]

  • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. Source: ChemistryOpen (2020). URL:[Link]

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Source: ChemMedChem (via PMC). URL:[Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Source: Journal of Biological Chemistry (2014).[4][5] URL:[Link][4]

Cross-reactivity and selectivity profile of Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Selectivity Guide: Benzo[b]thiophene-3-carboxamide Derivatives (TCS 359)

Executive Summary: The Scaffold & The Probe

In the context of high-precision research tools, Benzo[b]thiophene-3-carboxamide refers to a privileged scaffold class, most notably represented by the commercially available probe TCS 359 (also listed as FLT3 Inhibitor). While the core scaffold is a versatile building block for GPCR ligands (e.g., KR-36996 targeting Urotensin II), TCS 359 is the primary "product" utilized for its specific kinase selectivity profile.

This guide analyzes the cross-reactivity and selectivity profile of TCS 359 , a potent Fms-like Tyrosine Kinase 3 (FLT3) inhibitor. It contrasts this probe with clinical-grade alternatives like Quizartinib (AC220) and Sorafenib to assist researchers in selecting the appropriate tool for acute myeloid leukemia (AML) and hematopoiesis studies.

Key Performance Metrics (TCS 359):

  • Primary Target: FLT3 (IC50 = 42 nM).[1]

  • Mechanism: ATP-competitive inhibition.[2]

  • Key Selectivity: Retains potency against constitutively active FLT3 mutants (e.g., MV4-11 cells) but exhibits distinct off-target activity against JAK2 and Aurora kinases compared to second-generation inhibitors.

Mechanistic Selectivity Profile

The benzo[b]thiophene-3-carboxamide core functions as a rigid hydrophobic anchor. In TCS 359, the 2-amino group is acylated with a 3,4-dimethoxybenzoyl moiety, which is critical for orienting the molecule within the ATP-binding pocket of the kinase.

Primary vs. Off-Target Activity

Unlike "dirty" multi-kinase inhibitors, TCS 359 displays a defined selectivity window. However, it is not a "single-target" magic bullet. Its cross-reactivity profile is essential for interpreting phenotypic data.

Target KinaseIC50 (nM)Biological Relevance
FLT3 (Wild Type) 42 Primary target; regulates hematopoiesis.
FLT3 (ITD Mutant) ~340 Internal Tandem Duplication; driver in AML.
JAK2 ActiveSecondary target; relevant for STAT5 pathway overlap.
TrkA ActiveNeurotrophin signaling; potential neuro-off-target.
Aurora A/B ModerateMitotic regulation; high doses may induce G2/M arrest.
c-Kit LowStem cell factor receptor; often spared relative to FLT3.

Analyst Insight: The dual inhibition of FLT3 and JAK2 by TCS 359 is mechanistically significant. Since FLT3-ITD signaling often funnels through STAT5 (a JAK target), this compound provides a "vertical" blockade of the pathway, potentially overcoming resistance mechanisms that bypass upstream FLT3 inhibition.

Comparative Analysis: TCS 359 vs. Alternatives

FeatureTCS 359 (Benzo[b]thiophene) Quizartinib (AC220) Sorafenib Gilteritinib
Scaffold Class Benzo[b]thiophene-3-carboxamideBenzothiazole ureaBi-aryl ureaPyrazinecarboxamide
FLT3 Potency Nanomolar (42 nM)Sub-nanomolar (<1 nM)Nanomolar (active)Sub-nanomolar
Type of Inhibition Type I (ATP-competitive)Type II (Inactive conformation)Type IIType I
Selectivity Profile FLT3 / JAK2 / Aurora Highly Selective for FLT3 (spares KIT)Multi-kinase (RAF/VEGFR/FLT3)FLT3 / AXL
Best Application Investigating FLT3/JAK crosstalk; Structural biology.Pure FLT3-driven phenotype validation.Broad spectrum anti-angiogenic/proliferative studies.AXL-mediated resistance models.

Selection Rule:

  • Choose TCS 359 if you need to study the concomitant inhibition of FLT3 and JAK2 without affecting VEGFR (angiogenesis), avoiding the confounding vascular effects seen with Sorafenib.

  • Choose Quizartinib if you require absolute specificity for FLT3 to rule out off-target toxicity in sensitive cell lines.

Biological Pathway Visualization

The following diagram illustrates the signaling cascade targeted by TCS 359. Note the critical node at STAT5 , where both FLT3 and the off-target JAK2 converge, amplifying the inhibitory signal.

FLT3_Signaling FLT3 FLT3 Receptor (Primary Target) STAT5 STAT5 (Dimerization) FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS PI3K PI3K / AKT / mTOR FLT3->PI3K JAK2 JAK2 (Secondary Target) JAK2->STAT5 Direct Activation Proliferation Cell Proliferation STAT5->Proliferation Transcriptional Activation Apoptosis Apoptosis Survival STAT5->Apoptosis Bcl-xL Expression RAF RAF / MEK / ERK RAS->RAF RAF->Proliferation PI3K->Apoptosis TCS359 Benzo[b]thiophene-3-carboxamide (TCS 359) TCS359->FLT3 Inhibits (IC50 42nM) TCS359->JAK2 Inhibits (Off-target)

Figure 1: Dual-node inhibition of the FLT3-STAT5 axis by TCS 359. The compound blocks the pathway at the receptor level (FLT3) and reinforces blockade via JAK2 inhibition.

Experimental Protocol: Validating Selectivity

To confirm the selectivity of TCS 359 in your specific cell model, use this self-validating Western Blot workflow. This protocol distinguishes between FLT3-specific effects and general toxicity.

Objective: Differentiate FLT3 inhibition from general antiproliferative effects.

Materials:

  • Cell Lines: MV4-11 (FLT3-ITD, sensitive) vs. K562 (BCR-ABL driven, FLT3-independent negative control).

  • Compound: TCS 359 (dissolved in DMSO, stock 10 mM).

  • Antibodies: p-FLT3 (Tyr591), p-STAT5 (Tyr694), Total FLT3, Total STAT5, GAPDH.

Workflow:

  • Seeding: Plate MV4-11 and K562 cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum starve for 4 hours to reduce basal noise (optional for constitutive mutants).

  • Treatment: Treat with TCS 359 dose-titration: 0, 10, 50, 100, 500, 1000 nM for 1 hour .

    • Control: Include a Quizartinib (10 nM) positive control well.

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Analysis:

    • Success Criteria: In MV4-11 cells, p-FLT3 and p-STAT5 should diminish dose-dependently (IC50 range ~50-100 nM).

    • Selectivity Check: In K562 cells, p-STAT5 should remain largely unaffected (driven by BCR-ABL) unless the concentration exceeds 1 µM (indicating loss of selectivity).

Alternate Scaffold Applications

While TCS 359 is the kinase-focused product, researchers should be aware that the Benzo[b]thiophene-3-carboxamide scaffold is "privileged" and used in other domains. Cross-reactivity can occur if using high concentrations (>10 µM) in complex phenotypic screens.

  • GPCR Antagonism: The derivative KR-36996 is a potent Urotensin II receptor antagonist (

    
     nM).[3] If your kinase screen shows unexplained vascular effects, consider this GPCR off-target liability.
    
  • SIRT1 Modulation: Derivatives like JGB1741 (often 2-carboxamide isomers) act as SIRT1 inhibitors. Ensure your compound's exact substitution pattern matches TCS 359 (2-amino-N-benzoyl) to avoid epigenetic interference.

References

  • Gouda, M. A., et al. (2010). Synthesis and antibacterial activity of some new benzo[b]thiophene-3-carboxamide derivatives. European Journal of Medicinal Chemistry.
  • Oh, K. S., et al. (2017).[4] A novel urotensin II receptor antagonist, KR-36996, improved cardiac function and attenuated cardiac hypertrophy.[4] Science.gov . Available at: [Link]

  • Bio-Techne. Comparative Kinase Inhibitor Profiles. Available at: [Link]

Sources

Statistical analysis of biological data for Benzo[b]thiophene-3-carboxamide

Comparative Efficacy Profiling: Benzo[b]thiophene-3-carboxamide Scaffolds vs. Standard IKK- Inhibitors

Executive Summary & Rationale

In the high-stakes arena of kinase inhibitor development, the Benzo[b]thiophene-3-carboxamide scaffold has emerged as a "privileged structure," particularly for targeting Inhibitor of


B Kinase 

(IKK-

)
Aurora Kinases

This guide provides a rigorous statistical framework for comparing Benzo[b]thiophene-3-carboxamide derivatives against their bioisosteric counterparts (Benzo[b]furans) and the industry-standard allosteric inhibitor, BMS-345541 . We move beyond basic potency to analyze dose-response curvature (Hill slope), assay robustness (Z'-factor), and therapeutic windows.

Mechanistic Context: The NF- B Signaling Axis

To statistically model biological data, one must understand the underlying biology. Benzo[b]thiophene-3-carboxamide derivatives function primarily by ATP-competition or allosteric modulation of the IKK complex, preventing the phosphorylation of I


Visualization: Inhibitor Action in the NF- B Pathway[1]

NFB_PathwayTNFTNF-α / IL-1β(Extracellular Stimulus)ReceptorTNFR / IL-1RTNF->ReceptorBindingIKK_ComplexIKK Complex(IKK-α / IKK-β / NEMO)Receptor->IKK_ComplexActivationIkBIκB-α(Inhibitor of κB)IKK_Complex->IkBPhosphorylationInhibitorBenzo[b]thiophene-3-carboxamide(Inhibitor)Inhibitor->IKK_ComplexBlockade (IC50)NFkB_CytoNF-κB (Inactive)(p50/p65)IkB->NFkB_CytoDegradation (Ubiquitin)NFkB_NucNF-κB (Active)(Nuclear Translocation)NFkB_Cyto->NFkB_NucTranslocationTranscriptionPro-inflammatory Cytokines(Transcription)NFkB_Nuc->TranscriptionDNA Binding

Figure 1: The IKK-

Experimental Design: The "Self-Validating" Protocol

Reliable statistical analysis begins with experimental hygiene. The following protocol ensures data integrity suitable for regression analysis.

The Assay System
  • Target: Recombinant Human IKK-

    
     (residues 1-756).
    
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Substrate: Biotinylated I

    
    B
    
    
    peptide.
  • Reference Control: BMS-345541 (Highly selective IKK inhibitor).[1]

Data Normalization Workflow

Raw fluorescence units (RFU) are meaningless without normalization. Use the following equation for every plate:

  • Max

    
     (0% Inhibition):  Enzyme + Substrate + DMSO (Vehicle).
    
  • Min

    
     (100% Inhibition):  No Enzyme (or excess EDTA).
    
Statistical Validation (Z'-Factor)

Before calculating IC


  • Requirement: A Z' > 0.5 is mandatory. If Z' < 0.5, the data is statistically noisy, and IC

    
     confidence intervals will be unreliable.
    

Statistical Analysis Framework

Do not use linear regression. Biological dose-response curves are sigmoidal.

The 4-Parameter Logistic (4PL) Model

Fit your normalized data to the 4PL equation:

  • X: Log of concentration.

  • Y: Normalized response (% Activity).

  • Hill Slope: Indicates cooperativity. A slope of -1.0 suggests standard competitive binding. Steep slopes (> -2.0) may indicate aggregation or irreversible binding (a common artifact with sulfur-containing heterocycles).

Statistical Workflow Diagram

Stat_WorkflowRawRaw Data(TR-FRET)QCQC Check(Z' > 0.5)Raw->QCNormNormalization(% Inhibition)QC->NormPassFitNon-Linear Regression(4PL Model)Norm->FitOutlierOutlier Removal(ROUT Method Q=1%)Fit->OutlierFinalIC50 & 95% CIFit->FinalOutlier->FitRefit

Figure 2: Iterative statistical workflow ensuring outlier removal does not bias the final potency calculation.

Comparative Performance Guide

This section compares the Benzo[b]thiophene-3-carboxamide scaffold against its oxygenated isostere (Benzo[b]furan ) and the control (BMS-345541 ).

Representative Data Table

Data represents mean values from

MetricBT-3C (Thiophene) BF-3C (Furan) BMS-345541 (Control) Statistical Interpretation
IC

(IKK-

)
45 nM (38–52 nM)120 nM (105–140 nM)300 nM (280–320 nM)The Thiophene scaffold shows a 2.6x potency boost over the Furan, likely due to the larger Van der Waals radius of Sulfur improving pocket occupancy.
Hill Slope -1.1 ± 0.1-0.9 ± 0.1-1.0 ± 0.05All slopes are near unity, indicating 1:1 binding stoichiometry without aggregation artifacts.
R

(Fit Quality)
0.9850.9910.995High R

confirms the 4PL model is appropriate for all three compounds.
CC

(HCT-116)
15

M
> 50

M
25

M
Selectivity Warning: BT-3C is more potent but also more cytotoxic than BF-3C.
Selectivity Index (SI) 333> 41683BF-3C (Furan) has a superior safety profile despite lower potency.
Analysis of the "Sulfur Effect"

The statistical comparison highlights a critical trade-off:

  • Potency: The Benzo[b]thiophene (BT-3C) consistently yields lower IC

    
     values than the Benzo[b]furan (BF-3C). Structural modeling suggests the sulfur atom participates in stronger 
    
    
    -interactions or fills a hydrophobic pocket more effectively than the smaller oxygen atom.
  • Toxicity: The cytotoxicity data (CC

    
    ) reveals that the thiophene derivative is more toxic to healthy cells. Statistical correlation analysis often shows that increased lipophilicity (LogP) in thiophenes correlates with higher non-specific toxicity compared to furans.
    

Conclusion & Recommendations

For researchers developing IKK-

  • Use Benzo[b]thiophene-3-carboxamide when absolute potency is the primary driver. The statistical probability of achieving nanomolar inhibition is significantly higher with this scaffold compared to benzofurans.

  • Use Benzo[b]furan analogs if therapeutic index (Selectivity Index) is the priority. The drop in potency is often statistically offset by a massive gain in metabolic stability and reduced cytotoxicity.

  • Mandatory Control: Always run BMS-345541 in parallel. If the IC

    
     of BMS-345541 deviates by >2 standard deviations from historical means (approx. 300 nM), the entire dataset must be rejected.
    

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry.

  • Kramer, A., et al. (2013). "Comparability of Mixed IC50 Data – A Statistical Analysis." PLOS ONE.

  • Orfi, L., et al. (2018).[2] "Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B." Bioorganic & Medicinal Chemistry Letters.

  • Shin, Y., et al. (2005). "Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Safety Operating Guide

Operational Safety & PPE Protocol: Handling Benzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Precautionary Principle" in Drug Discovery

Benzo[b]thiophene-3-carboxamide is a privileged scaffold in medicinal chemistry, frequently utilized as a pharmacophore in kinase inhibitors and antiviral agents. While specific toxicological data for this exact intermediate may be sparse compared to its precursors (e.g., Benzo[b]thiophene-3-carboxylic acid), its structural components dictate a rigorous safety profile.

As a Senior Application Scientist, I advise handling this compound not merely as a chemical reagent, but as a Potent Bioactive Intermediate . The presence of the thiophene ring (implicated in metabolic bioactivation) combined with a primary amide necessitates a safety protocol that assumes high biological activity and potential dermal permeability.

Core Directive: Treat this substance as an OEB 3 (Occupational Exposure Band 3) compound until specific toxicology proves otherwise. This guide prioritizes containment and dermal protection to mitigate the risks of sensitization and systemic absorption.

Hazard Assessment & Risk Profiling

This assessment relies on Structure-Activity Relationship (SAR) data from closely related analogs (Benzo[b]thiophene, Benzo[b]thiophene-3-carboxylic acid, and Thiophene-2-carboxamide).

Chemical Hazard Classification (Derived from Analogs)
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Potential interference with metabolic pathways (liver/kidney targets).
Skin Corrosion/Irritation H315 Causes skin irritation.Amide functionality can act as a mild irritant; Thiophene is a known permeator.
Serious Eye Damage H319 Causes serious eye irritation.[1][2]Mechanical and chemical irritation of mucous membranes.
STOT - Single Exposure H335 May cause respiratory irritation.[2][3]Inhalation of dust/fines triggers upper respiratory tract inflammation.
Systemic Toxicity N/A Skin Absorption Warning Thiophene rings are lipophilic and can facilitate transdermal transport.

Critical Insight: Thiophene derivatives are often metabolized via cytochrome P450 enzymes to reactive S-oxides or epoxides. Therefore, preventing dermal absorption is the single most critical safety objective.

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab coat and gloves" advice. Use this matrix to select equipment that offers verified breakthrough times for organic amides and sulfur-heterocycles.

Personal Protective Equipment Selection
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Primary) Double Nitrile Gloves Inner: 4 mil (0.10mm) Nitrile (High dexterity).Outer: 5-8 mil (0.12-0.20mm) Nitrile (Chemical barrier).Rationale:[4] Organic amides can permeate thin latex. Double gloving provides a "breach indicator" system.
Respiratory Engineering Controls First Handle strictly within a certified Fume Hood (Face velocity: 100 fpm).Fallback: If handling powder outside a hood (e.g., weighing), use N95 or P100 particulate respirator.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne dust entry.
Body Tyvek® Lab Coat / Apron Use a disposable Tyvek sleeve or apron over a standard cotton lab coat to prevent dust accumulation on fabric fibers.

Operational Workflow: Step-by-Step Protocol

Pre-Operational Logic (Decision Tree)

Before opening the container, verify the engineering controls.

Figure 1: Pre-Operational Safety Logic Gate. Ensure engineering controls are validated before handling.

The "Safe Loop" Protocol

This protocol is designed to be self-validating. If a step fails (e.g., glove tear), the loop breaks, and you must restart at "Decontamination."

Step 1: The Integrity Check (Donning)

  • Inspect Nitrile gloves for pinholes (inflate slightly with air).

  • Don inner gloves (blue). Don outer gloves (purple/white) to create color contrast.

  • Validation: If you see the inner color clearly through a tear, change immediately.

Step 2: Static Control (Crucial for Amides)

  • Benzo[b]thiophene amides can be electrostatic.

  • Use an anti-static gun or ionizing bar inside the weigh station to prevent powder "fly-out."

  • Never use a spatula directly from a large stock bottle. Transfer a small amount to a secondary vial first.

Step 3: Solubilization & Containment

  • Preferentially dissolve the solid in DMSO or DMF inside the hood before moving it to instruments.

  • Why? Solutions are easier to contain than dust.

  • Label the vial: "Caution: Potent Thiophene Derivative - Skin Permeator."

Step 4: Decontamination (Doffing)

  • Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe (Ethanol/Acetone).

  • Dispose of the Kimwipe as Hazardous Solid Waste .

  • Remove outer gloves inside the hood (turning them inside out).

  • Wash hands with soap and water immediately after removing inner gloves.

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (Incineration recommended).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used. Do not pour down the drain.

Spill Response (Powder)
  • Evacuate: If a significant amount (>500mg) is aerosolized outside the hood, evacuate the immediate area.

  • PPE Up: Don N95 respirator and double gloves.

  • Wet Method: Cover the spill with a solvent-dampened pad (do not dry sweep).

  • Clean: Wipe area 3x with soap and water.

Scientific Rationale & Mechanism

The safety profile of Benzo[b]thiophene-3-carboxamide is inferred from the metabolic activation of the thiophene ring.

MetabolicPathway Compound Benzo[b]thiophene Scaffold P450 CYP450 Metabolism Compound->P450 Oxidation Epoxide Thiophene S-Oxide/Epoxide P450->Epoxide Bioactivation Adduct Protein Adducts Epoxide->Adduct Covalent Binding Immune Immune Response Adduct->Immune Sensitization caption Figure 2: Theoretical Bioactivation Pathway of Thiophene Derivatives

Figure 2: Theoretical Bioactivation Pathway. This highlights why dermal protection is critical to prevent sensitization.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Benzo[b]thiophene-3-carboxylic acid (Analog). Retrieved from (Note: Representative link for analog CAS 5381-25-9).

  • PubChem. (n.d.). Compound Summary: Benzo[b]thiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from .

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiophene.[5] Retrieved from .

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one.[2] Retrieved from .

(Note: Always consult the specific SDS provided by your chemical vendor (e.g., Enamine, WuXi, Sigma) upon receipt of the physical product, as synthesis byproducts can alter the hazard profile.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-3-carboxamide
Reactant of Route 2
Benzo[b]thiophene-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.